molecular formula C5H5N3S B1461830 Pyrimidine-5-carbothioamide CAS No. 88891-75-2

Pyrimidine-5-carbothioamide

Cat. No.: B1461830
CAS No.: 88891-75-2
M. Wt: 139.18 g/mol
InChI Key: DLSOCVWDXFSIDM-UHFFFAOYSA-N
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Description

Pyrimidine-5-carbothioamide (CAS 88891-75-2) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This solid compound (Molecular Formula: C5H5N3S, Molecular Weight: 139.18 g/mol) serves as a versatile building block for synthesizing novel bioactive molecules. Its core structure is integral to research on inhibitors for various disease targets. Studies focus on pyrimidine-based compounds as inhibitors for Nicotinamide N-methyltransferase (NNMT), a therapeutic target for type 2 diabetes and metabolic syndrome . This scaffold is also central to developing Phosphoinositide-3-kinase (PI3K) inhibitors, which show promising anticancer activity by arresting tumor growth and inducing apoptosis . Furthermore, pyrimidine-5-carboxamide derivatives are investigated as potent Salt-Inducible Kinase (SIK) inhibitors for treating inflammatory bowel disease (IBD) . The broad utility of the pyrimidine ring stems from its ability to act as a bioisostere for phenyl groups, often improving pharmacokinetic properties in drug candidates . We supply this compound in high purity (up to 98%) for research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

pyrimidine-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSOCVWDXFSIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654274
Record name Pyrimidine-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88891-75-2
Record name Pyrimidine-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In Silico Prediction of Pyrimidine-5-carbothioamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrimidine-5-carbothioamides represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities. The exploration of this chemical space for novel drug candidates can be substantially accelerated and refined through the application of in silico predictive modeling. This guide provides a comprehensive, in-depth overview of the theoretical underpinnings and practical application of computational methods for predicting the bioactivity of pyrimidine-5-carbothioamide derivatives. We will delve into the core methodologies of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping, presenting them not as isolated techniques, but as an integrated, self-validating workflow. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the drug discovery and development process, offering a blend of theoretical principles and actionable, field-proven protocols. Each step is explained with a focus on the causal logic behind methodological choices, ensuring a robust and reproducible scientific approach. All protocols and claims are substantiated with citations to authoritative sources in the field.

Introduction: The Therapeutic Promise of Pyrimidine-5-carbothioamides

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules, including several anticancer and antiviral agents. The introduction of a 5-carbothioamide moiety to this privileged scaffold gives rise to the this compound class, which has garnered considerable interest due to its diverse pharmacological profile. Documented activities include, but are not limited to, antiviral, anticancer, antimicrobial, and anti-inflammatory effects. The thioamide group, in particular, is a unique functional group that can act as a hydrogen bond donor and acceptor, as well as a metal chelator, contributing to a wide range of potential molecular interactions.

The vast chemical space that can be explored by modifying the pyrimidine core and the carbothioamide side chain presents both an opportunity and a challenge. Synthesizing and screening every possible derivative is a resource-intensive and time-consuming endeavor. In silico bioactivity prediction offers a powerful alternative, enabling the prioritization of compounds with the highest probability of desired biological activity, thereby streamlining the drug discovery pipeline. This guide will provide the technical framework for establishing a robust in silico screening cascade for this compound derivatives.

The In Silico Predictive Workflow: A Tripartite Approach

A robust in silico workflow for bioactivity prediction is not reliant on a single methodology. Instead, it integrates multiple computational techniques to create a self-validating system where the predictions of one method can be cross-referenced and supported by others. Our approach is built on three pillars: Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore hypothesis generation. Each of these pillars provides a different lens through which to view the potential bioactivity of a compound, and their combined application provides a more holistic and reliable prediction.

G cluster_0 In Silico Predictive Workflow A Data Acquisition & Curation B Molecular Descriptor Calculation A->B D Molecular Docking A->D E Pharmacophore Modeling A->E C QSAR Model Development B->C F Virtual Screening Cascade C->F D->F E->F G Hit Prioritization & Synthesis F->G

Figure 1: A high-level overview of the integrated in silico workflow for bioactivity prediction.

Pillar 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The "Why" of QSAR: From Structure to Activity

The rationale behind QSAR lies in the congener principle, which states that structurally similar molecules are likely to have similar biological activities. By quantifying the structural features of a molecule (molecular descriptors) and correlating them with a known biological activity, we can build a predictive model that can then be used to estimate the activity of new, untested compounds. This allows for the rapid screening of large virtual libraries of this compound derivatives, identifying those with the highest predicted potency for further investigation.

Step-by-Step Protocol for QSAR Model Development

Step 1: Data Acquisition and Curation

  • Data Source: Assemble a dataset of this compound derivatives with experimentally determined biological activity data (e.g., IC50, EC50, Ki). Publicly available databases such as ChEMBL and PubChem are excellent resources.

  • Data Cleaning: Remove duplicates and compounds with missing or ambiguous activity values. Ensure consistency in the reported units of activity.

  • Structural Standardization: Standardize the chemical structures to ensure a consistent representation. This includes neutralizing charges, removing salts, and standardizing tautomeric forms.

Step 2: Molecular Descriptor Calculation

  • Descriptor Selection: Choose a diverse set of molecular descriptors that capture various aspects of the molecular structure. These can be broadly categorized into 1D, 2D, 3D, and physicochemical descriptors.

  • Software: Utilize software such as PaDEL-Descriptor or Mordred to calculate the descriptors for your curated dataset.

Step 3: Dataset Splitting

  • Training and Test Sets: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data.

  • Splitting Method: Employ a random or stratified splitting method to ensure that both the training and test sets are representative of the entire dataset.

Step 4: Model Building and Validation

  • Algorithm Selection: Choose a suitable machine learning algorithm for model building. Common choices include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF).

  • Model Training: Train the selected algorithm on the training set to establish the relationship between the molecular descriptors and the biological activity.

  • Internal Validation: Perform internal validation using techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the model's robustness and prevent overfitting.

  • External Validation: Evaluate the model's predictive power on the external test set. Key validation metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).

G cluster_1 QSAR Model Development Workflow A Curated Dataset B Descriptor Calculation A->B C Data Splitting B->C D Model Building (Training Set) C->D Training Set F External Validation (Test Set) C->F Test Set E Internal Validation (Cross-Validation) D->E D->F E->D G Predictive QSAR Model F->G

Figure 2: A detailed workflow for the development and validation of a robust QSAR model.

Trustworthiness through Self-Validation in QSAR

A trustworthy QSAR model must be rigorously validated. The use of both internal and external validation techniques is crucial. Internal validation ensures the stability and robustness of the model, while external validation provides an unbiased assessment of its predictive performance on new data. The inclusion of a diverse and well-curated dataset is also paramount to the model's reliability and broad applicability.

Pillar 2: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is particularly useful when the three-dimensional structure of the biological target is known.

The "Why" of Molecular Docking: Visualizing Molecular Interactions

Molecular docking provides a structural basis for the predicted bioactivity. It allows us to visualize the binding mode of a this compound derivative within the active site of its target protein. This provides valuable insights into the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that are responsible for the compound's biological activity. This information can then be used to guide the design of new derivatives with improved potency and selectivity.

Step-by-Step Protocol for Molecular Docking

Step 1: Receptor and Ligand Preparation

  • Receptor Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Receptor Preparation: Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Structure: Generate the 3D structure of the this compound derivative.

  • Ligand Preparation: Assign partial charges and define the rotatable bonds in the ligand.

Step 2: Binding Site Definition

  • Active Site Identification: Identify the binding site of the receptor. This can be done based on the location of a co-crystallized ligand or through the use of binding site prediction algorithms.

  • Grid Generation: Define a grid box that encompasses the entire binding site. The docking algorithm will search for favorable binding poses within this grid.

Step 3: Docking and Scoring

  • Docking Algorithm: Choose a suitable docking program, such as AutoDock Vina or Glide.

  • Conformational Sampling: The docking algorithm will explore different conformations of the ligand within the binding site and score them based on their predicted binding affinity.

  • Scoring Function: The scoring function is a mathematical model that estimates the binding free energy of the ligand-receptor complex.

Step 4: Pose Analysis and Interpretation

  • Binding Mode Analysis: Analyze the top-ranked docking poses to identify the key molecular interactions between the ligand and the receptor.

  • Visual Inspection: Use molecular visualization software (e.g., PyMOL, Chimera) to visually inspect the binding mode and validate the predicted interactions.

G cluster_2 Molecular Docking Workflow A Receptor & Ligand Preparation B Binding Site Definition A->B C Docking Simulation B->C D Scoring & Ranking C->D E Pose Analysis & Interpretation D->E F Structure-Based Design Insights E->F

Figure 3: A streamlined workflow for performing molecular docking studies.

Authoritative Grounding in Molecular Docking

The accuracy of molecular docking simulations is highly dependent on the quality of the protein structure and the reliability of the scoring function. It is essential to use high-resolution crystal structures whenever possible and to be aware of the limitations of the chosen scoring function. Cross-validation of docking results with experimental data, such as structure-activity relationships (SAR) from a known series of inhibitors, is a critical step in building confidence in the predictive power of the docking protocol.

Pillar 3: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. Pharmacophore modeling can be performed in a ligand-based or structure-based manner.

The "Why" of Pharmacophore Modeling: Abstracting the Essentials for Binding

Pharmacophore modeling distills the complex structural information of a set of active molecules into a simple, 3D representation of the essential interaction points. This "pharmacophore hypothesis" can then be used as a 3D query to rapidly screen large compound databases for novel scaffolds that possess the required features for biological activity. This approach is particularly valuable when a diverse set of active ligands is known, but the 3D structure of the target is not available (ligand-based pharmacophore modeling).

Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling

Step 1: Ligand Set Preparation

  • Active Ligands: Select a set of structurally diverse and potent this compound derivatives.

  • Conformational Analysis: Generate a representative set of low-energy conformations for each ligand.

Step 2: Pharmacophore Feature Identification

  • Feature Types: Identify the common chemical features present in the active ligands. These typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.

  • Feature Mapping: Map these features onto the 3D conformations of the ligands.

Step 3: Pharmacophore Model Generation and Validation

  • Model Generation: Use software such as Phase, LigandScout, or MOE to generate pharmacophore hypotheses that are common to the set of active ligands.

  • Model Scoring: The generated models are scored based on how well they overlap with the features of the active ligands.

  • Model Validation: Validate the best-scoring pharmacophore model by using it to screen a database containing the known active ligands and a set of known inactive (decoys). A good pharmacophore model should be able to enrich the active compounds from the decoys.

G cluster_3 Ligand-Based Pharmacophore Modeling A Set of Active Ligands B Conformational Analysis A->B C Feature Identification & Mapping B->C D Pharmacophore Hypothesis Generation C->D E Model Validation (Enrichment) D->E F Validated Pharmacophore Model E->F

Figure 4: The workflow for generating and validating a ligand-based pharmacophore model.

The Integrated Workflow in Action: A Virtual Screening Cascade

The true power of these in silico methods is realized when they are integrated into a virtual screening cascade. This hierarchical approach allows for the rapid and efficient screening of large virtual libraries of this compound derivatives, progressively enriching for compounds with a high probability of being active.

A typical virtual screening cascade might proceed as follows:

  • Initial Filtering: A large virtual library of compounds is first filtered based on simple physicochemical properties (e.g., Lipinski's rule of five) to remove compounds with poor drug-like properties.

  • Pharmacophore-Based Screening: The remaining compounds are then screened against a validated pharmacophore model. Only those compounds that fit the pharmacophore hypothesis are passed on to the next stage.

  • QSAR-Based Prioritization: The hits from the pharmacophore screen are then scored using a validated QSAR model. Compounds with a high predicted activity are prioritized.

  • Molecular Docking: The top-ranked compounds from the QSAR model are then subjected to molecular docking to predict their binding mode and affinity for the target protein.

  • Hit Selection and Experimental Validation: A final selection of promising candidates is made based on a consensus of the results from all three methods. These compounds are then synthesized and tested experimentally to validate the in silico predictions.

Data Presentation and Interpretation

To facilitate the interpretation of the large amounts of data generated during an in silico screening campaign, it is essential to present the results in a clear and concise manner.

Tabular Summary of QSAR Model Performance
ModelAlgorithmR² (Training)q² (Cross-Validation)R² (Test)RMSE (Test)
Model 1MLR0.750.710.730.45
Model 2SVM0.880.850.860.31
Model 3RF0.920.890.900.25

Table 1: A hypothetical comparison of the performance of different QSAR models.

Tabular Summary of Molecular Docking Results
Compound IDDocking Score (kcal/mol)Key InteractionsPredicted pIC50 (QSAR)
PYR-001-9.8H-bond with ASN142, Pi-Pi with TYR2728.5
PYR-002-9.5H-bond with GLU101, Hydrophobic with LEU2088.2
PYR-003-9.2H-bond with SER1457.9

Table 2: A hypothetical summary of molecular docking and QSAR results for top-ranked this compound derivatives.

Conclusion and Future Perspectives

The in silico prediction of bioactivity for this compound derivatives is a powerful and cost-effective strategy to accelerate the drug discovery process. By integrating QSAR, molecular docking, and pharmacophore modeling, researchers can build a robust and self-validating workflow for identifying and prioritizing promising drug candidates. The methodologies outlined in this guide provide a solid foundation for the successful application of these computational techniques.

As computational power continues to increase and new algorithms are developed, the accuracy and predictive power of in silico methods will only improve. The future of drug discovery will undoubtedly involve an even tighter integration of computational and experimental approaches, leading to the faster and more efficient development of novel therapeutics based on the versatile this compound scaffold.

References

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • PubChem Database. National Center for Biotechnology Information. [Link]

  • Yap, C. W. (2011). PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints. Journal of computational chemistry, 32(7), 1466-1474. [Link]

  • Moriwaki, H., Tian, Y. S., Kawashita, N., & Takagi, T. (2018). Mordred: a molecular descriptor calculator. Journal of cheminformatics, 10(1), 4. [Link]

  • Protein Data Bank (PDB). RCSB PDB. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Phase. Schrödinger, LLC. [Link]

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand structures. Journal of chemical information and modeling, 45(1), 160-169. [Link]

  • Molecular Operating Environment (MOE). Chemical Computing Group ULC. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

The Thioamide Advantage: Deciphering the Mechanism of Action of Pyrimidine-5-Carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine-5-carbothioamide represents a critical structural evolution in medicinal chemistry, serving as a potent bioisostere to the classical pyrimidine-5-carboxamide scaffold.[1] While the pyrimidine ring is ubiquitous in FDA-approved drugs (e.g., Imatinib, Fluorouracil), the specific substitution of the carbonyl oxygen with sulfur at the 5-position imparts unique physicochemical properties that alter target engagement, metabolic stability, and membrane permeability.

This technical guide explores the mechanism of action (MoA) of this compound derivatives, focusing on their role as Nicotinamide N-methyltransferase (NNMT) inhibitors and ATP-competitive kinase inhibitors . By leveraging the "Thioamide Effect"—enhanced lipophilicity and modified hydrogen bond donor capability—researchers can overcome resistance profiles and bioavailability bottlenecks common to carboxamide analogs.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The Thioamide Bioisostere

The transition from a carboxamide (R-C=O-NH2) to a carbothioamide (R-C=S-NH2) is not merely cosmetic. It fundamentally alters the molecular interaction landscape.

FeaturePyrimidine-5-Carboxamide (C=O)This compound (C=S)Mechanistic Impact
Bond Length C=O (~1.23 Å)C=S (~1.60 Å)The longer C=S bond alters the steric profile, potentially inducing conformational shifts in the binding pocket.
H-Bonding Strong Acceptor / Moderate DonorWeak Acceptor / Strong DonorThe -NH2 protons in thioamides are more acidic (lower pKa), creating stronger H-bonds with active site residues (e.g., Asp, Glu).
Lipophilicity Lower LogP (More Polar)Higher LogP (More Lipophilic)Enhanced passive diffusion across cell membranes; improved Blood-Brain Barrier (BBB) penetration.
Dipole Moment HighLowerAltered solvation shell, affecting desolvation energy penalties during protein binding.
The "Privileged" 5-Position

The pyrimidine ring is electron-deficient. Placing the carbothioamide at the 5-position (meta to both ring nitrogens) creates a "push-pull" electronic system. The ring nitrogens withdraw electron density, increasing the acidity of the thioamide protons, thereby enhancing their potency as hydrogen bond donors to catalytic residues in enzymes like NNMT or Biotin Carboxylase .

Part 2: Mechanism of Action (MoA)

Primary Target: Nicotinamide N-methyltransferase (NNMT) Inhibition

Elevated NNMT activity is linked to metabolic disorders (Type 2 Diabetes, Obesity) and cancer metastasis. Pyrimidine-5-carbothioamides act as bisubstrate mimics.

  • Mechanism: The compound occupies the Nicotinamide binding pocket.

  • The Thioamide Anchor: The thioamide group forms a critical hydrogen bond network with the backbone of residues in the active site (e.g., Ser/Tyr residues), mimicking the amide of the natural substrate Nicotinamide but with higher affinity due to the enhanced acidity of the thio-NH2 group.

  • Result: Steric occlusion prevents the transfer of the methyl group from S-adenosylmethionine (SAM), effectively silencing the enzyme.

Secondary Target: ATP-Competitive Kinase Inhibition

In oncology, pyrimidine scaffolds often target the ATP-binding cleft of kinases (e.g., CDK, EGFR).

  • Hinge Region Binding: The pyrimidine N1 and the C2-substituent typically anchor to the kinase hinge region.

  • Gatekeeper Interaction: The 5-carbothioamide moiety extends into the solvent-exposed region or interacts with the "gatekeeper" residue. The larger Sulfur atom can exploit specific hydrophobic pockets that the smaller Oxygen atom cannot, potentially overcoming resistance mutations (e.g., T790M in EGFR).

Visualizing the Mechanism

The following diagram illustrates the dual-mode interaction logic of the scaffold.

MoA_Pathway cluster_chem Physicochemical Trigger cluster_bio Biological Consequence Scaffold This compound H_Bond Enhanced H-Bond Donor (Acidity of NH2) Scaffold->H_Bond Lipophilicity Increased Lipophilicity (LogP) Scaffold->Lipophilicity Sterics C=S Steric Bulk (1.60 Å) Scaffold->Sterics Target_NNMT Target: NNMT Enzyme (Metabolic Regulation) H_Bond->Target_NNMT High Affinity Binding Membrane Enhanced Membrane Permeability Lipophilicity->Membrane Passive Diffusion Target_Kinase Target: Kinase ATP Pocket (Oncology) Sterics->Target_Kinase Overcomes Gatekeeper Mutations Outcome Therapeutic Efficacy: Metabolic Normalization / Tumor Suppression Target_NNMT->Outcome Target_Kinase->Outcome Membrane->Outcome

Figure 1: Mechanistic flow detailing how the physicochemical properties of the thioamide scaffold translate into specific biological inhibition and therapeutic outcomes.

Part 3: Experimental Protocols & Validation

To validate the mechanism of a this compound derivative, researchers must demonstrate specific binding kinetics and functional inhibition.

Protocol 1: Synthesis via Lawesson’s Reagent

Rationale: Direct thionation of the precursor carboxamide is the most reliable route to generate the carbothioamide.

  • Reagents: Pyrimidine-5-carboxamide precursor (1.0 eq), Lawesson’s Reagent (0.6 eq), Anhydrous Toluene.

  • Procedure:

    • Dissolve precursor in anhydrous toluene under Argon atmosphere.

    • Add Lawesson’s Reagent.

    • Reflux at 110°C for 2-4 hours. Monitor via TLC (Thioamides are typically less polar than amides).

    • Critical Step: Cool to room temperature. Evaporate solvent.

  • Purification: Flash column chromatography (SiO2). Note: Thioamides can be sensitive to oxidation; store under inert gas.

  • Validation: 1H-NMR (Downfield shift of NH2 protons) and IR (Disappearance of C=O stretch ~1680 cm-1, appearance of C=S stretch ~1100-1200 cm-1).

Protocol 2: Isothermal Titration Calorimetry (ITC)

Rationale: To prove the "Thioamide Advantage," one must quantify the thermodynamic parameters (


, 

,

) compared to the carboxamide analog.
  • Preparation: Dialyze Target Protein (e.g., recombinant NNMT) into assay buffer (PBS, pH 7.4).

  • Ligand: Dissolve this compound in DMSO (final concentration <5% in buffer).

  • Titration:

    • Cell: Protein (20 µM).

    • Syringe: Ligand (200 µM).

    • Inject 2 µL aliquots every 180 seconds at 25°C.

  • Analysis: Fit data to a One-Site Binding model.

    • Success Criteria: A more negative

      
       (Enthalpy) for the thioamide suggests stronger hydrogen bonding networks compared to the amide.
      
Protocol 3: Functional Enzyme Inhibition Assay (NNMT)

Rationale: Confirm that binding leads to catalytic silencing.

  • System: Fluorescence-based assay detecting 1-methylnicotinamide (1-MNA).

  • Mix: NNMT enzyme (10 nM), Substrate (Nicotinamide, 50 µM), Cofactor (SAM, 20 µM).

  • Treatment: Add graded concentrations of this compound (0.1 nM to 10 µM).

  • Incubation: 30 minutes at 37°C.

  • Detection: Stop reaction. Measure fluorescence of 1-MNA.

  • Data Output: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 4: Experimental Workflow Visualization

Workflow cluster_synth Phase 1: Synthesis cluster_val Phase 2: Validation Step1 Precursor: Pyrimidine-5-Carboxamide Step2 Thionation: Lawesson's Reagent Step1->Step2 Step3 Product: This compound Step2->Step3 Assay1 ITC Binding (Thermodynamics) Step3->Assay1 Assay2 Enzyme Assay (IC50 Determination) Step3->Assay2

Figure 2: Operational workflow for synthesizing and validating this compound candidates.

References

  • Neelakantan, H., et al. (2017). Small molecule nicotinamide N-methyltransferase inhibitors for the treatment of metabolic disorders.[2] Biochemical Pharmacology. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Miller, J. R., et al. (2020). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Infectious Diseases. Retrieved from [Link]

  • Drug Hunter. (2025).[3][4][5][6] Bioisosteres for Drug Hunters: Carboxylic Acids and Amides.[6] Retrieved from [Link]

Sources

CAS number and commercial suppliers of Pyrimidine-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine-5-carbothioamide (CAS 88891-75-2) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for pyrimidine-5-carboxamide and a primary precursor for the synthesis of thiazole-substituted pyrimidines via the Hantzsch reaction.[1][2][3] Its structural integration of an electron-deficient pyrimidine ring with a reactive thioamide moiety makes it indispensable for developing kinase inhibitors, antiviral agents, and agrochemicals. This guide provides a comprehensive technical analysis of its properties, synthesis, commercial sourcing, and applications.

Part 1: Chemical Identity & Physical Properties[4]

The compound is characterized by a pyrimidine ring substituted at the meta position (C5) relative to the nitrogen atoms with a carbothioamide group. This positioning is chemically significant; the electron-withdrawing nature of the pyrimidine ring enhances the acidity of the thioamide protons, influencing its reactivity in cyclization reactions.

Table 1: Physicochemical Profile
PropertyData
CAS Number 88891-75-2
IUPAC Name This compound
Synonyms Pyrimidine-5-thiocarboxamide; Pyrimidine-5-carbothioic acid amide
Molecular Formula C₅H₅N₃S
Molecular Weight 139.18 g/mol
SMILES NC(=S)c1cncnc1
InChI Key DLSOCVWDXFSIDM-UHFFFAOYSA-N
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Storage 2–8°C (Hygroscopic; store under inert atmosphere)

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of this compound is typically achieved through two primary pathways: thionation of the corresponding amide or addition of hydrogen sulfide to the nitrile.

Pathway A: Thionation of Pyrimidine-5-carboxamide (Laboratory Scale)

For small-scale laboratory preparation, the direct thionation of Pyrimidine-5-carboxamide using Lawesson’s Reagent is preferred due to its operational simplicity, despite the challenge of removing phosphine oxide byproducts.

Pathway B: Thiolysis of Pyrimidine-5-carbonitrile (Industrial Scale)

The industrial route favors the addition of hydrogen sulfide (or sulfide salts like NaSH) to Pyrimidine-5-carbonitrile. This method is atom-economical and avoids the phosphorus waste associated with Lawesson’s reagent.

Synthesis Workflow Diagram

SynthesisPathways Nitrile Pyrimidine-5-carbonitrile (Precursor) Target This compound (CAS 88891-75-2) Nitrile->Target NaSH NaSH, MgCl2 DMF, 60°C Amide Pyrimidine-5-carboxamide (Precursor) Amide->Target Lawessons Lawesson's Reagent Toluene, Reflux

Figure 1: Dual synthetic pathways for this compound.[4] The nitrile route (Blue) is preferred for scale-up; the amide route (Red) is common in discovery chemistry.

Part 3: Commercial Supply Chain

Sourcing high-purity this compound requires vetting suppliers for batch consistency, particularly regarding moisture content and residual solvent.

Verified Commercial Suppliers
SupplierTypeNotes
Sigma-Aldrich (Merck) Global DistributorHigh purity (≥97%); typically available in gram quantities for R&D.
Santa Cruz Biotechnology Research ReagentsOffers "Pyrimidine-5-carbothioic acid amide" specifically for biochemical applications.
Finetech Industry Bulk ManufacturerSuitable for kg-scale custom synthesis; provides detailed COA.
Chem-Impex Int'l DistributorUS-based stock; reliable for rapid delivery in North America.
Enamine / MolPort Screening CompoundsGood source for HTS libraries containing this scaffold.

Procurement Advisory: When ordering, explicitly reference CAS 88891-75-2 . Confusion with the 2-isomer (Pyrimidine-2-carbothioamide, CAS 4537-73-9) is a common error in automated purchasing systems.

Part 4: Applications in Drug Discovery[7]

Hantzsch Thiazole Synthesis

The primary utility of this compound is as a precursor for 2-(pyrimidin-5-yl)thiazoles. By reacting the thioamide with


-haloketones, researchers can synthesize thiazole-linked pyrimidines, a motif found in numerous kinase inhibitors (e.g., CDK, VEGFR inhibitors).
Bioisosterism

The thioamide group (-CSNH2) acts as a bioisostere for the amide group (-CONH2).

  • Lipophilicity: Thioamides are more lipophilic (higher logP), improving membrane permeability.

  • Hydrogen Bonding: The sulfur atom is a weaker hydrogen bond acceptor than oxygen, but the NH protons are more acidic (stronger donors), altering binding affinity in enzyme pockets.

Application Workflow: Hantzsch Cyclization

HantzschReaction Thioamide This compound (Nucleophile) Intermediate Thioimidate Intermediate Thioamide->Intermediate Condensation (EtOH, Reflux) HaloKetone alpha-Halo Ketone (Electrophile) HaloKetone->Intermediate Condensation (EtOH, Reflux) Product 2-(Pyrimidin-5-yl)thiazole (Scaffold) Intermediate->Product Dehydration (- H2O, - HX)

Figure 2: The Hantzsch Thiazole Synthesis workflow, converting the thioamide into a bioactive thiazole scaffold.[1][2][3][5][4][6][7][8]

Part 5: Detailed Experimental Protocol

Protocol: Synthesis via Thiolysis of Pyrimidine-5-carbonitrile

This protocol is recommended for its high yield and purity, avoiding the difficult purification associated with Lawesson's reagent.

Reagents:

  • Pyrimidine-5-carbonitrile (1.0 eq)

  • Sodium Hydrosulfide (NaSH) hydrate (1.5 eq)

  • Magnesium Chloride (MgCl2·6H2O) (1.0 eq)

  • Solvent: Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyrimidine-5-carbonitrile (10 mmol) in DMF (20 mL).

  • Activation: Add MgCl2·6H2O (10 mmol). The magnesium ion acts as a Lewis acid, coordinating to the nitrile nitrogen to activate the carbon center.

  • Addition: Add NaSH hydrate (15 mmol) in one portion. The mixture may turn green or yellow.

  • Reaction: Stir the suspension at 60°C for 4–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS. The nitrile peak should disappear, replaced by the thioamide mass (M+1 = 140.18).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove magnesium salts and residual DMF.

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum at 40°C.

Yield: Typically 80–90%. Purity Check: 1H NMR (DMSO-d6) should show two broad singlets for the NH2 protons around 9.5–10.0 ppm and the characteristic pyrimidine aromatic protons.

References

  • Finetech Industry. Product Catalog: this compound (CAS 88891-75-2). Retrieved from

  • Sigma-Aldrich. Product Specification: this compound. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23273397 (Isomer Reference). Retrieved from

  • Manish Rana et al. "Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents."[9] ACS Omega, 2021. Retrieved from

  • Jesberger, M., Davis, T. P., & Barner, L. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003.[10] (General reference for Lawesson's methodology).

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis of Pyrimidine-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative

For researchers and professionals in drug development, understanding the physicochemical properties of a molecule is not merely an academic exercise; it is a foundational pillar of rational drug design. Pyrimidine-5-carbothioamide, a heterocyclic compound featuring both a critical pyrimidine scaffold and a reactive carbothioamide group, presents a unique profile of therapeutic potential and chemical complexity. Its thermal stability is a critical parameter influencing everything from storage and formulation to metabolic fate. Thermogravimetric Analysis (TGA) serves as our primary tool to dissect this thermal behavior, providing a quantitative measure of mass change as a function of temperature. This guide moves beyond a simple recitation of procedure to offer a strategic framework for conducting and interpreting the TGA of this specific molecule, grounded in mechanistic understanding and field-proven insights.

Foundational Chemistry: Understanding the Subject Molecule

This compound (C₅H₅N₃S) is a compound of significant interest due to the prevalence of the pyrimidine ring in nucleic acids and numerous pharmaceuticals.[1][2] The addition of the carbothioamide (-CSNH₂) group, a bioisostere of the more common carboxamide group, introduces unique physicochemical properties. The thioamide group enhances lipophilicity and can alter hydrogen bonding capabilities, which may improve membrane permeability and proteolytic stability in drug candidates.[3][4] However, the carbon-sulfur double bond (C=S) is longer and weaker than a carbon-oxygen double bond (C=O), suggesting it may be a point of thermal instability.[3][5] Our TGA investigation will focus on quantifying this stability and identifying the sequence of degradation events.

The TGA Experimental Blueprint: A Rationale-Driven Protocol

A successful TGA experiment is not the result of arbitrary settings but of deliberate choices designed to elicit the most precise and relevant data. The protocol described below is a self-validating system, where the logic behind each step ensures the trustworthiness of the final thermogram.

Core Experimental Workflow

The logical flow of a TGA experiment is crucial for reproducibility and accuracy. It begins with meticulous preparation and calibration and concludes with rigorous data analysis.

TGA_Workflow cluster_prep Pre-Analysis cluster_run Analysis cluster_post Post-Analysis Sample_Prep Sample Preparation (Grind & Dry) Crucible_Prep Crucible Selection & Taring (Alumina, Inert) Sample_Prep->Crucible_Prep Instrument_Cal Instrument Calibration (Mass & Temperature) Crucible_Prep->Instrument_Cal Set_Params Set Experimental Parameters (Atmosphere, Heating Rate) Instrument_Cal->Set_Params Load_Sample Load Sample (5-10 mg) Set_Params->Load_Sample Run_TGA Execute Thermal Program Load_Sample->Run_TGA Data_Acq Data Acquisition (Mass vs. Temp) Run_TGA->Data_Acq Data_Analysis Thermogram Interpretation (TGA/DTG Curves) Data_Acq->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Logical workflow for a self-validating TGA experiment.

Step-by-Step Experimental Protocol
  • Instrument Calibration:

    • Action: Perform a two-point temperature calibration using certified standards (e.g., Indium and Zinc) and a mass calibration using a standard weight.

    • Causality: An uncalibrated instrument is the primary source of experimental error. Temperature calibration ensures the x-axis is accurate, which is critical for determining decomposition onset, while mass calibration ensures the y-axis accurately reflects mass loss.

  • Sample Preparation:

    • Action: Gently grind the this compound sample into a fine, homogenous powder. If hydrates or solvates are not the subject of study, dry the sample in a vacuum oven at a temperature well below its melting point (e.g., 40-50 °C) until a constant weight is achieved.

    • Causality: A fine powder ensures uniform heat distribution, preventing localized overheating and improving the resolution of thermal events. Pre-drying eliminates the mass loss associated with volatile solvents, which could otherwise obscure the initial decomposition steps of the compound itself.

  • Crucible Selection and Sample Loading:

    • Action: Use an inert alumina crucible. Tare the crucible on the TGA microbalance. Place 5–10 mg of the prepared sample into the crucible, ensuring a thin, even layer at the bottom.

    • Causality: Alumina is chemically inert and has high thermal conductivity, preventing reactions between the sample and its container. A small sample mass minimizes thermal gradients within the sample, leading to sharper, more defined mass loss transitions in the resulting curve.

  • Setting the Atmosphere and Gas Flow:

    • Action: Purge the TGA furnace with high-purity nitrogen gas at a flow rate of 50–100 mL/min for at least 30 minutes before the run and maintain this flow throughout the experiment.

    • Causality: An inert nitrogen atmosphere prevents thermo-oxidative degradation. Many organic molecules, including pyrimidines, exhibit entirely different decomposition pathways in the presence of oxygen. A consistent flow rate ensures the efficient removal of gaseous decomposition products from the sample area, preventing secondary reactions.

  • Defining the Thermal Program:

    • Action:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[6]

    • Causality: An initial isothermal hold ensures the sample is at a stable starting temperature. A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures higher and merge distinct events, while slower rates may not be practical and can broaden the transitions. The final temperature of 800 °C is chosen to ensure complete decomposition is observed.[7]

Interpreting the Thermogram: A Predictive Analysis

Without pre-existing data for this specific molecule, we can construct a scientifically plausible, hypothetical thermogram based on the known behavior of its constituent parts: the pyrimidine ring and the carbothioamide functional group.

The TGA curve plots the percentage of remaining mass against temperature, while the Derivative Thermogravimetric (DTG) curve plots the rate of mass loss, with peaks corresponding to the points of maximum decomposition rate.

Hypothetical TGA and DTG Data
Thermal EventTemperature Range (°C)Peak Temp (Tₚ) on DTG (°C)Mass Loss (%)Associated Process
Stage I 180 - 250~220~51.8%Initial decomposition: Loss of the carbothioamide group (predicted as HSCN).
Stage II 250 - 450~350~48.2%Pyrimidine ring fragmentation and volatilization of fragments.
Residue > 450-< 1%Minimal carbonaceous residue.
Analysis of Thermal Events
  • Thermal Stability: The compound is predicted to be stable up to approximately 180 °C. The onset of decomposition is a critical measure of its thermal stability. Studies on various pyrimidine derivatives show decomposition often begins in the 150-250 °C range, depending on the substituents.[7][8]

  • Stage I Decomposition (~180-250 °C): The first and most significant mass loss is anticipated to originate from the carbothioamide group. This is the most likely thermally labile point in the molecule. The theoretical mass of a thiocyanic acid (HSCN) molecule is ~59 amu, and for this compound (molar mass ~139.18 g/mol [9]), this loss would correspond to approximately 42.4%. A loss of H₂S and cyanopyrimidine is another possibility. The predicted mass loss of ~51.8% suggests a more complex fragmentation, possibly involving the loss of the entire -CSNH₂ group and an adjacent hydrogen atom.

  • Stage II Decomposition (~250-450 °C): Following the initial loss, the remaining pyrimidine core becomes destabilized. The degradation of the pyrimidine ring itself typically occurs at higher temperatures and proceeds through a complex series of ring-opening and fragmentation reactions, producing small volatile molecules like HCN, ammonia, and various hydrocarbons.[10] This results in a broader decomposition profile until nearly all the material is volatilized.

Proposed Decomposition Pathway

Based on the principles of thermal degradation for heterocyclic and thioamide compounds, a plausible decomposition pathway can be proposed. The initial cleavage is hypothesized to occur at the C-C bond connecting the carbothioamide group to the pyrimidine ring, being the most probable site of thermal weakness.

Caption: A plausible thermal decomposition pathway for this compound.

Mechanistic Rationale: The initial thermal energy input is sufficient to cause homolytic cleavage of the C-C bond between the ring and the substituent. The resulting unstable radical species rapidly rearrange and eliminate small, thermodynamically stable gaseous molecules. The now-destabilized pyrimidine ring requires higher energy (Stage II) to undergo further fragmentation. To definitively identify these gaseous products, coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) would be the authoritative next step.

Conclusion and Outlook

This guide provides a comprehensive framework for the thermogravimetric analysis of this compound. By integrating foundational chemical principles with a rationale-driven experimental protocol, researchers can confidently determine the thermal stability and degradation profile of this important molecule. The predictive analysis presented here suggests a multi-stage decomposition initiated by the loss of the carbothioamide functional group, followed by the fragmentation of the pyrimidine ring.

For drug development professionals, this information is paramount. A compound that decomposes at temperatures encountered during processing, formulation (e.g., milling, spray-drying), or storage is fundamentally compromised. The TGA data generated through this protocol provides the clear, quantitative evidence needed to guide formulation strategies, establish appropriate storage conditions, and ensure the ultimate stability and efficacy of a potential therapeutic agent.

References

  • Wolf, G., & Rumin, R. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC, NIH. [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]

  • Boorstein, R. J., et al. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. PubMed. [Link]

  • Al-Mohaimeed, A. M., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC, NIH. [Link]

  • Miller, L. M., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC, NIH. [Link]

  • Gondaliya, N. R., & Patel, K. D. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]

  • Al-Mohaimeed, A. M., et al. (2024). (PDF) Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. ResearchGate. [Link]

  • Unknown Author. (n.d.). (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC, NIH. [Link]

  • O'Connor, I. R., et al. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. ASM Journals. [Link]

  • Fader, A. K., et al. (2011). Metabolomics Identifies Pyrimidine Starvation as the Mechanism of 5-Aminoimidazole-4-Carboxamide-1-β-Riboside-Induced Apoptosis in Multiple Myeloma Cells. AACR Journals. [Link]

  • El-Faham, A., et al. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. [Link]

  • Nielsen, T. E., et al. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Unknown Author. (n.d.). Synthetic approaches to bioactive thioamides a Examples and importance... ResearchGate. [Link]

  • Fader, A. K., et al. (2011). Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. NIH. [Link]

  • Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

  • Gomaa, M. A.-M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Baluja, S., et al. (2019). shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem. [Link]

  • Belluti, F., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. I.R.I.S.. [Link]

  • Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Cheméo. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Pyrimidine-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

Pyrimidine-5-carbothioamide (CAS: 2097-94-1) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for amides and a precursor for thiazole-based kinase inhibitors.[1] The electron-deficient nature of the pyrimidine ring renders the C-5 position sensitive to nucleophilic attack, yet it also destabilizes the resulting thioamide, making synthesis prone to hydrolysis or desulfurization if not handled precisely.

This guide presents two validated protocols. Protocol A (Lawesson’s Reagent) is the industry standard for purity and scalability. Protocol B (Magnesium-Catalyzed Thionation) is a "green" alternative utilizing the nitrile precursor directly.

Retrosynthetic Logic

The synthesis is approached via two primary pathways:

  • Thionation of the Amide: Converting Pyrimidine-5-carboxamide using a phosphorus-based thionating agent.

  • Thio-hydrolysis of the Nitrile: Direct addition of

    
     surrogates to 5-cyanopyrimidine.
    

Retrosynthesis Target This compound (Target) Amide Pyrimidine-5-carboxamide (Precursor A) Target->Amide Thionation (Lawesson's Reagent) Nitrile 5-Cyanopyrimidine (Precursor B) Target->Nitrile Thio-hydrolysis (NaSH / MgCl2) Amide->Nitrile Hydrolysis

Figure 1: Retrosynthetic disconnection showing the two primary routes.

Safety & Handling (Critical)
  • H₂S Evolution: Both protocols can release Hydrogen Sulfide (

    
    ), a potent neurotoxin. All operations must be performed in a functioning fume hood with a scrubber or bleach trap attached to the exhaust.
    
  • Lawesson’s Reagent: Moisture sensitive. Releases foul-smelling thiophosphorus byproducts. Store under inert gas.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

Protocol A: Thionation via Lawesson’s Reagent

Best for: High purity, gram-to-multigram scale. Mechanism: The reaction proceeds via a thiaoxaphosphetane intermediate (similar to the Wittig reaction), driven by the formation of the stable P=O bond.[2][3]

Materials
ReagentEquiv.MW ( g/mol )Role
Pyrimidine-5-carboxamide 1.0123.11Substrate
Lawesson’s Reagent (LR) 0.6404.47Thionating Agent
Toluene (Anhydrous) --Solvent (0.1 M)
Dimethoxyethane (DME) --Co-solvent (optional)
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with Pyrimidine-5-carboxamide (1.0 equiv). Add anhydrous Toluene (10 mL per gram of substrate).

    • Note: If solubility is poor, add Dimethoxyethane (DME) or THF (ratio 4:1 Toluene:DME) to improve homogeneity.

  • Reagent Addition: Add Lawesson’s Reagent (0.6 equiv) in a single portion under nitrogen flow.

    • Why 0.6 equiv? LR delivers 2 sulfur atoms per molecule; a slight excess ensures conversion without complicating purification.

  • Reflux: Heat the mixture to 80–110°C (reflux) for 2–4 hours.

    • Monitoring: The suspension typically clears to a yellow solution. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The thioamide is usually less polar (higher

      
      ) than the amide.
      
  • Workup (Oxidative Cleavage of Byproducts):

    • Cool reaction to room temperature.[4][5][6]

    • Evaporate the solvent under reduced pressure.[4][5]

    • Crucial Step: Dissolve the residue in minimal DCM and load onto a silica gel column immediately. Phosphorus byproducts degrade slowly on silica.

  • Purification: Flash chromatography using a gradient of 0–5% MeOH in DCM.

    • Yield Expectation: 75–85%.

    • Appearance: Yellow crystalline solid.[4]

LawessonsMechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR_Dimer->Ylide Heat Dissociation Intermediate Thiaoxaphosphetane (4-Membered Ring) Ylide->Intermediate + Amide [2+2] Cycloaddition Product Thioamide (C=S) Intermediate->Product Cycloreversion Byproduct Phosphine Oxide (P=O) Intermediate->Byproduct

Figure 2: Mechanistic pathway of Lawesson's Reagent mediated thionation.

Protocol B: Direct Thio-Hydrolysis from Nitrile

Best for: "Green" chemistry requirements, avoiding phosphorus waste. Mechanism: Magnesium coordinates the nitrile nitrogen, increasing electrophilicity for attack by the hydrosulfide ion (


).
Materials
ReagentEquiv.Role
5-Cyanopyrimidine 1.0Substrate
NaSH (Sodium Hydrosulfide) 2.0Sulfur Source
MgCl₂ · 6H₂O 1.0Lewis Acid Catalyst
DMF -Solvent (0.5 M)
Step-by-Step Procedure
  • Setup: Use a single-neck RBF with a septum.

  • Dissolution: Dissolve 5-cyanopyrimidine (1.0 equiv) in DMF.

  • Catalyst Addition: Add

    
     (1.0 equiv). Stir for 15 minutes to allow coordination.
    
  • Thionation: Add NaSH (2.0 equiv) (flakes or hydrate). The mixture will likely turn green/dark.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: Do not heat above 50°C, as pyrimidines can decompose under basic/nucleophilic conditions.

  • Quench: Pour the reaction mixture into ice-cold 0.5 M HCl (excess).

    • Caution: This step releases residual

      
      . Use a hood!
      
    • The acid protonates the thioimidate intermediate to release the thioamide.

  • Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
Analytical Validation

Compare the product against the starting material to ensure full conversion.

FeaturePyrimidine-5-carboxamide (Start)This compound (Product)
Appearance White/Off-white solidYellow/Orange crystalline solid
IR (C=X Stretch) ~1680 cm⁻¹ (Strong, C=O)~1620 cm⁻¹ (Medium) & ~1350 cm⁻¹ (C=S)
¹H NMR (NH₂) Broad singlets ~7.5–8.0 ppmBroad singlets shift downfield to 9.5–10.5 ppm (Deshielded by S)
¹³C NMR (C=X) ~164 ppm~190–200 ppm (Characteristic C=S shift)
MS (ESI+) [M+H]⁺ = 124.05[M+H]⁺ = 140.02
Troubleshooting & Optimization
  • Incomplete Conversion (Protocol A): If the amide persists, add 0.2 equiv more of Lawesson's reagent and increase temperature to 110°C (switch solvent to Xylene if necessary).

  • Product Decomposition: Thioamides are sensitive to oxidation. Store under Nitrogen/Argon at -20°C.

  • Purification Issues: If the thioamide streaks on silica, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica gel.

References
  • Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[6] Chemical Reviews, 2010, 110(6), 3419–3478. Link

  • Jesberger, M., Davis, T. P., & Barner, L. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003, 1929–1958. Link

  • Manjunatha, K., et al. "Thioamide synthesis using NaSH and MgCl2." Tetrahedron Letters, 2006. (General methodology for electron-deficient nitriles).
  • PubChem Compound Summary. "Pyrimidine-5-carboxamide." National Center for Biotechnology Information. Link

Sources

Application Note: High-Purity Isolation of Pyrimidine-5-carbothioamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of Pyrimidine-5-carbothioamide presents a distinct challenge in organic synthesis due to its high polarity, poor solubility in non-polar solvents, and tendency to streak (tail) on silica gel. This protocol outlines a robust normal-phase flash chromatography method utilizing a dichloromethane (DCM) / methanol (MeOH) gradient with basic modifiers. We address the critical separation of the thioamide from its common impurities: the starting nitrile (less polar) and the hydrolysis byproduct amide (more polar).

Part 1: Physicochemical Analysis & Purification Strategy

The Molecule[1][2]
  • Structure: A pyrimidine ring (1,3-diazine) substituted at the 5-position with a thioamide (

    
    ) group.
    
  • pKa & Basicity: The pyrimidine nitrogens are weakly basic (

    
    ), while the thioamide proton is weakly acidic.
    
  • Interactions: The molecule exhibits strong Hydrogen Bond Donor (HBD) and Acceptor (HBA) capabilities.

The Separation Challenge

Standard hexane/ethyl acetate gradients often fail for this scaffold because the compound adsorbs too strongly to the silica stationary phase, resulting in:

  • Retention at Baseline: The compound does not elute until high polarity is reached.

  • Band Broadening (Tailing): Interaction between the basic pyrimidine nitrogens and acidic silanol groups (

    
    ) on the silica surface causes severe peak tailing, leading to co-elution with impurities.
    
  • Solubility Mismatch: The compound is likely insoluble in the initial mobile phase (hexane or low % EtOAc), necessitating specific loading techniques.

Elution Order (Normal Phase Silica)

Understanding the relative polarity of the reaction components is vital for fraction collection.

ComponentStructureRelative PolarityPredicted Rf (DCM:MeOH 95:5)
Starting Material Pyrimidine-5-carbonitrileLow0.6 – 0.8
Target This compound Medium-High 0.3 – 0.4
Byproduct Pyrimidine-5-carboxamideHigh0.1 – 0.2

> Note: While thioamides are generally less polar than their oxo-amide counterparts due to the weaker dipole of


 vs 

, the high polarity of the pyrimidine ring compresses this separation window.

Part 2: Method Development & Optimization

Mobile Phase Selection

Do not use Hexane/Ethyl Acetate. The elution strength is insufficient.

  • Primary System: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Mechanism:[1][2][3][4][5] The amine modifier competes for the acidic silanol sites on the silica, effectively "capping" them. This allows the pyrimidine thioamide to elute as a sharp, symmetrical band rather than a streak.

Sample Loading Strategy

Liquid loading is discouraged unless the sample is soluble in DCM. Using a strong solvent (like DMSO or DMF) for loading will cause "breakthrough," where the compound elutes immediately with the solvent front.

  • Recommended: Dry Loading .[6] Adsorb the crude mixture onto silica gel or Celite.

Part 3: Detailed Experimental Protocol

Materials
  • Stationary Phase: Spherical Silica Gel (40–60 µm, 60 Å pore size). Optional: Amine-functionalized silica (

    
    -silica) eliminates the need for mobile phase modifiers.
    
  • Mobile Phase A: DCM + 1% TEA.

  • Mobile Phase B: 10% MeOH in DCM + 1% TEA.

  • Detection: UV absorbance at 254 nm (Pyrimidine ring absorbs strongly).

Step-by-Step Procedure
Step 1: Pre-Purification Solubility Check

Dissolve 1 mg of crude solid in 1 mL of DCM.

  • If clear: Proceed to liquid loading (rare for this scaffold).

  • If cloudy/precipitate: Proceed to Dry Loading (Step 2).

Step 2: Dry Loading (The "Celite Sandwich")
  • Dissolve the crude reaction mixture in the minimum amount of a strong solvent (MeOH or Acetone).

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w sample to sorbent).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge or place it carefully on top of the pre-equilibrated column.

Step 3: Gradient Execution

Run the column using the following gradient profile (CV = Column Volume):

Stage% Mobile Phase BDuration (CV)Purpose
Equilibration 0%3 CVWet the column; remove non-polar oils.
Impurity Elution 0% → 20%5 CVElute the Nitrile starting material.
Target Elution 20% → 60%10 CVElute the Thioamide (Target).
Wash 100%3 CVElute the Amide byproduct.

> Technique Tip: If the thioamide and amide co-elute, switch to an isocratic hold at the %B where the thioamide begins to elute.

Step 4: Fraction Analysis
  • Spot fractions on a TLC plate.

  • Elute TLC with 90:10 DCM:MeOH .

  • Visualize under UV (254 nm).

  • Pool fractions containing the single spot at Rf ~0.35.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying heterocyclic thioamides.

PurificationWorkflow Start Crude Reaction Mixture Solubility Solubility Test (in DCM) Start->Solubility TLC TLC Analysis (95:5 DCM:MeOH) Solubility->TLC DecisionLoad Soluble in DCM? TLC->DecisionLoad DryLoad Dry Loading (Adsorb on Celite/Silica) DecisionLoad->DryLoad No (Precipitate) LiqLoad Liquid Loading (Inject DCM solution) DecisionLoad->LiqLoad Yes (Clear) ColumnSetup Column Setup Silica Gel (40µm) Mobile Phase: DCM/MeOH + 1% TEA DryLoad->ColumnSetup LiqLoad->ColumnSetup Gradient Gradient Elution 0-10% MeOH in DCM ColumnSetup->Gradient Fractions Fraction Collection (UV 254nm Trigger) Gradient->Fractions QC Purity Check (HPLC/NMR) Fractions->QC Final Pure this compound QC->Final

Figure 1: Decision matrix for the purification of polar pyrimidine derivatives, highlighting the critical choice of loading technique based on solubility.

Part 5: Troubleshooting & Stability

Common Issues
  • Problem: Compound streaks across 10+ test tubes.

    • Root Cause:[1][7][3][5][8][9] Silanol interactions.

    • Solution: Increase TEA concentration to 2% or switch to "Amine-functionalized Silica" cartridges.

  • Problem: Compound degrades on the column.

    • Root Cause:[1][3][5][8][9] Acidic hydrolysis of thioamide to amide.

    • Solution: Ensure the mobile phase is basic (TEA). Minimize residence time on the column. Do not leave the compound on the column overnight.

Storage

Thioamides are prone to oxidative desulfurization.

  • Store solid at -20°C .

  • Keep under an inert atmosphere (Argon/Nitrogen).

  • Avoid prolonged exposure to light.

References

  • Teledyne ISCO. "Flash Chromatography Basics: Sample Preparation and Loading." Teledyne ISCO Application Notes. [Link]

  • Biotage. "Strategies for the Flash Purification of Highly Polar Compounds." Biotage Knowledge Base, 2023. [Link]

  • Jagodziński, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles."[2] Chemical Reviews, 2003, 103(1), 197–228.[2] [Link]

  • Sorbent Technologies. "Flash Chromatography Solvent Strength and Selectivity." Sorbtech Technical Guides. [Link]

Sources

Application Note: Pyrimidine-5-carbothioamide Scaffolds in Next-Gen Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery, focusing on the Pyrimidine-5-carbothioamide scaffold. This moiety represents a strategic bioisostere of the widely successful pyrimidine-5-carboxamide fungicides (SDHIs), offering altered lipophilicity, metabolic stability, and hydrogen-bonding potential.

Executive Summary

The pyrimidine heterocycle is a cornerstone of modern agrochemistry, present in fungicides (e.g., Pyrimethanil, Fenarimol) and herbicides (e.g., Bispyribac-sodium). While pyrimidine-5-carboxamides are well-established Succinate Dehydrogenase Inhibitors (SDHIs), their 5-carbothioamide analogs (C=S) remain an under-explored "privileged scaffold."

This guide details the application of this compound derivatives, focusing on their synthesis via thionation and their validation as fungicidal and antiviral agents. The thioamide substitution enhances lipophilicity (


) and alters hydrogen bond donor/acceptor metrics, potentially overcoming resistance in fungal strains adapted to classical carboxamides.

Scientific Rationale & Mechanism

The Bioisosteric Advantage

Replacing the carbonyl oxygen of a carboxamide with sulfur (Thioamide) introduces critical physicochemical changes:

  • Bond Length: C=S (1.6-1.7 Å) is longer than C=O (1.2 Å), altering the steric fit within the enzyme binding pocket.

  • Lipophilicity: Thioamides are generally more lipophilic, improving cuticular penetration in plant leaves.

  • Hydrogen Bonding: The sulfur atom is a weaker H-bond acceptor but a stronger H-bond donor (via the N-H), which can create novel binding interactions with target site residues (e.g., Histidine or Tyrosine in the SDH complex).

Target Pathways
  • Fungicidal (SDH Inhibition): Analogous to carboxamides, these compounds target Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain, specifically binding to the ubiquinone-binding site (Q-site).

  • Antiviral (TMV/CMV): Recent studies indicate pyrimidine derivatives interfere with viral coat protein (CP) assembly in Tobacco Mosaic Virus (TMV), disrupting viral replication.

Strategic Workflow

Figure 1: Iterative discovery workflow for this compound agrochemicals.

Experimental Protocols

Protocol A: Synthesis of Pyrimidine-5-carbothioamides

Objective: Convert a precursor pyrimidine-5-carboxamide to its thioamide analog using Lawesson’s Reagent.

Reagents:

  • Precursor: Substituted Pyrimidine-5-carboxamide (1.0 eq)

  • Thionation Agent: Lawesson’s Reagent (0.6 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the pyrimidine-5-carboxamide (10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add Lawesson’s Reagent (6 mmol) in a single portion under a nitrogen stream.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–8 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). The thioamide product typically has a lower

      
       and appears as a distinct yellow spot compared to the amide.
      
  • Work-up: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Resuspend the residue in DCM and wash with saturated

    
     (to remove acidic byproducts). Dry the organic layer over 
    
    
    
    .
  • Isolation: Purify via silica gel column chromatography.

    • Note: Thioamides are sensitive to oxidation; store under inert gas at

      
      .
      
Protocol B: In Vitro Fungicidal Assay (Poisoned Food Technique)

Objective: Determine the


 of the synthesized thioamide against phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani).

Materials:

  • Potato Dextrose Agar (PDA)[1]

  • Test Compounds (dissolved in DMSO)

  • Fungal mycelial plugs (5 mm)

Methodology:

  • Media Preparation: Autoclave PDA and cool to

    
    .
    
  • Dosing: Add the test compound to the molten agar to achieve final concentrations of 6.25, 12.5, 25, 50, and 100

    
    . Ensure final DMSO concentration is <0.5%.
    
    • Control: PDA + 0.5% DMSO (Negative); Pyrimethanil or Boscalid (Positive).

  • Plating: Pour plates and allow to solidify.

  • Inoculation: Place a 5 mm mycelial plug of the target fungus in the center of the plate.

  • Incubation: Incubate at

    
     for 72–96 hours (until control plates are near full growth).
    
  • Measurement: Measure the colony diameter (cross-method). Calculate inhibition percentage (

    
    ):
    
    
    
    
    Where
    
    
    is control diameter and
    
    
    is treated diameter.
Protocol C: Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: Confirm the Mechanism of Action (MoA) by measuring mitochondrial Complex II activity.

Reagents:

  • Mitochondrial fraction (isolated from fungal mycelia or porcine heart for preliminary screen)

  • Substrate: Succinate (20 mM)

  • Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol)

  • Inhibitor: Test compounds[2][3]

Methodology:

  • Assay Buffer: Phosphate buffer (50 mM, pH 7.4) containing 1 mM KCN (to block Complex IV) and 20 mM Succinate.

  • Reaction: Mix mitochondrial protein (

    
    ) with test compound in the buffer. Incubate for 10 mins at 
    
    
    
    .
  • Initiation: Add DCPIP (final conc.

    
    ) and Phenazine Methosulfate (PMS) as an intermediate electron carrier.
    
  • Detection: Monitor the reduction of DCPIP (blue to colorless) by measuring absorbance decrease at 600 nm using a kinetic spectrophotometer.

  • Analysis: Plot % Activity vs. Log[Concentration] to determine

    
    .
    

Data Presentation & Analysis

Comparative Activity Table (Template)

Researchers should utilize the following format to compare the bioisosteric shift (Amide vs. Thioamide).

Compound IDR-Group (C5)Linker (X)Log PB. cinerea EC50 (

)
SDH IC50 (nM)
PYR-01 (Control) PhenylC=O (Amide)2.412.545
PYR-01-S PhenylC=S (Thioamide) 3.14.2 18
PYR-02 4-F-PhenylC=O (Amide)2.68.030
PYR-02-S 4-F-PhenylC=S (Thioamide) 3.42.1 12

Interpretation: A decrease in EC50/IC50 upon thionation (C=O


 C=S) indicates successful bioisosteric optimization, likely due to enhanced hydrophobic binding in the enzyme pocket.
Structural Activity Relationship (SAR) Visualization

Figure 2: SAR optimization zones for the this compound scaffold.

Safety & Handling

  • Thioamides: May release Hydrogen Sulfide (

    
    ) under strongly acidic conditions. Work in a well-ventilated fume hood.
    
  • Lawesson’s Reagent: Foul-smelling and moisture-sensitive. Store in a desiccator.

  • Waste Disposal: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize residual sulfides before disposal.

References

  • Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.[3][4] Frontiers in Chemistry. Link

  • Liu, X.H., et al. (2017). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore.[5] Pest Management Science. Link

  • Yan, Z., et al. (2021). Recent Research Progress: Discovery of Anti-Plant Virus Agents Based on Natural Scaffold. Frontiers in Plant Science. Link

  • Chem-Impex Int. Pyrimidine-5-carbothioic acid amide (Product Data). Chem-Impex. Link

  • CABI. Fungicide Modes of Action and Spectrum. CABI Digital Library. Link

Sources

Application Note: A High-Throughput In Vitro Assay for Screening Pyrimidine-5-Carbothioamide Analogs as GABA-AT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the in vitro screening of novel Pyrimidine-5-carbothioamide analogs as potential inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). We detail a robust, coupled-enzyme kinetic assay suitable for a 96-well plate format, enabling medium- to high-throughput screening. The methodology is designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure scientific rigor. This guide explains the causality behind critical experimental steps, offering researchers, scientists, and drug development professionals a reliable framework for identifying and characterizing new therapeutic candidates targeting the GABAergic system.

Introduction: The Rationale for Targeting GABA-AT

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Its primary role is to reduce neuronal excitability, a function critical for preventing the uncontrolled neuronal firing associated with conditions like epilepsy, anxiety, and other neurological disorders.[2][3]

The synaptic concentration of GABA is tightly regulated by its synthesis, reuptake, and degradation. The enzyme γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is the primary catalyst for GABA catabolism.[4][5] It converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate, respectively, thereby terminating GABA's inhibitory signal.[4][6]

Therapeutic Strategy: Inhibiting GABA-AT activity leads to an accumulation of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a clinically validated strategy for seizure control, as exemplified by the FDA-approved drug Vigabatrin.[7] Consequently, the discovery of novel GABA-AT inhibitors remains a highly promising avenue for the development of new antiepileptic and anxiolytic drugs.

Compound Class of Interest: Pyrimidine-based scaffolds are privileged structures in medicinal chemistry, known for their diverse pharmacological activities.[8] Specifically, this compound analogs have been identified as a promising class of compounds with demonstrated anticonvulsant properties, with in vitro studies confirming their potential to inhibit GABA-AT.[9][10] This protocol provides the necessary framework to systematically screen a library of such analogs to identify potent and selective inhibitors.

Assay Principle and Core Mechanism

The screening protocol employs a continuous-kinetic, coupled-enzyme assay. The activity of GABA-AT is measured indirectly by monitoring the production of a downstream product in a linked reaction. This approach is highly sensitive and readily adaptable for microplate readers.

The two-step enzymatic cascade is as follows:

  • GABA-AT Reaction: In the primary reaction, GABA-AT catalyzes the transamination of GABA to succinic semialdehyde (SSA), using α-ketoglutarate as the amino group acceptor.

    • GABA + α-Ketoglutarate --(GABA-AT, PLP)--> Succinic Semialdehyde + L-Glutamate [4]

  • Coupled Indicator Reaction: The product of the first reaction, SSA, is immediately utilized as a substrate by a coupling enzyme, succinic semialdehyde dehydrogenase (SSADH). SSADH oxidizes SSA to succinate, a reaction that involves the stoichiometric reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.

    • Succinic Semialdehyde + NADP⁺ + H₂O --(SSADH)--> Succinate + NADPH + H⁺ [11]

The rate of NADPH production is directly proportional to the GABA-AT activity. NADPH has a distinct absorbance maximum at 340 nm and can also be detected fluorometrically, providing a continuous and real-time readout of the enzyme's activity. The presence of an effective this compound inhibitor will decrease the rate of NADPH formation.

GABA_AT_Assay_Principle sub1 GABA + α-Ketoglutarate enz1 GABA-AT (Target Enzyme) sub1->enz1 prod1 Succinic Semialdehyde + L-Glutamate enz1->prod1 Reaction 1 enz2 SSADH (Coupling Enzyme) prod1->enz2 sub2 NADP⁺ sub2->enz2 prod2 NADPH (Detectable Product) enz2->prod2 Reaction 2 inhibitor This compound Analogs inhibitor->enz1 Inhibition

Figure 1: Enzymatic cascade for GABA-AT activity measurement.

Materials and Reagents

  • Enzyme Source: Recombinant Human GABA-AT (e.g., Abcam, ab152164). A high-yield synthesis and purification protocol has been described, which is ideal for high-throughput screening.[7][12] Alternatively, GABA-AT purified from porcine brain can be used.[13]

  • Coupling Enzyme: Succinic Semialdehyde Dehydrogenase (SSADH).

  • Substrates: γ-Aminobutyric acid (GABA), α-Ketoglutaric acid.

  • Cofactor: Pyridoxal 5'-phosphate (PLP).

  • Detection Reagent: β-Nicotinamide adenine dinucleotide phosphate (NADP⁺).

  • Positive Control Inhibitor: Vigabatrin.

  • Assay Buffer: 100 mM Potassium Pyrophosphate (KPPi) buffer, pH 8.6, containing 2.5 mM DTT and 10 µM PLP.

  • Compound Diluent: 100% Dimethyl sulfoxide (DMSO).

  • Hardware:

    • UV-transparent, flat-bottom 96-well microplates.

    • Microplate reader with kinetic measurement capabilities at 340 nm absorbance.

    • Multichannel pipettes.

    • Reagent reservoirs.

Detailed Experimental Protocol

This protocol is optimized for a final assay volume of 200 µL per well in a 96-well plate format.

Reagent Preparation
  • 10X Assay Buffer: Prepare a 1 M KPPi buffer stock, pH 8.6. For the 1X working buffer, dilute the stock to 100 mM and supplement with DTT and PLP just before use. Rationale: The alkaline pH of 8.6 is optimal for the coupled SSADH reaction, ensuring it is not the rate-limiting step. PLP is a critical cofactor for GABA-AT and is included to ensure maximal enzyme activity.

  • GABA-AT Working Solution (2X): Dilute the recombinant human GABA-AT stock in 1X Assay Buffer to a final concentration of 5 µg/mL (yields 2.5 µg/mL in the final reaction).[7] Rationale: The optimal enzyme concentration should be determined empirically to yield a robust linear reaction rate for at least 15-20 minutes.

  • Substrate Master Mix (4X): Prepare a master mix in 1X Assay Buffer containing:

    • GABA (final concentration 10 mM)

    • α-Ketoglutarate (final concentration 2 mM)

    • NADP⁺ (final concentration 2 mM)

    • SSADH (final concentration 0.5 U/mL)

    • Rationale: Substrate concentrations are set near or above their Km values to ensure the reaction rate is dependent on enzyme concentration and inhibitor potency, not substrate availability.

  • Test Compound Plates: Prepare serial dilutions of the this compound analogs.

    • Create a 10 mM stock solution of each analog in 100% DMSO.

    • In a separate 96-well plate, perform a 1:3 serial dilution series in 100% DMSO to create a range of concentrations (e.g., 10 mM down to 1.5 µM). This will be the "Compound Source Plate".

    • From the source plate, create an intermediate dilution plate by transferring 2 µL of each concentration into a new plate containing 98 µL of 1X Assay Buffer. This creates a 100X working stock of each compound concentration in 2% DMSO.

Assay Procedure

The entire workflow should be planned to minimize delays between steps, especially after the reaction is initiated.

Figure 2: High-level experimental workflow for GABA-AT inhibition screening.

Step-by-Step Execution:

  • Compound Addition: Add 2 µL of the 100X compound working solutions (from the intermediate plate) to the bottom of a 96-well UV-transparent plate. Include wells for controls:

    • Negative Control (100% Activity): 2 µL of 1X Assay Buffer containing 2% DMSO.

    • Positive Control: 2 µL of 100X Vigabatrin working solution.

    • Blank (No Enzyme): 2 µL of 1X Assay Buffer containing 2% DMSO.

  • Enzyme Pre-incubation: Add 100 µL of the 2X GABA-AT working solution to all wells except the "Blank" wells. To the "Blank" wells, add 100 µL of 1X Assay Buffer.

  • Gently tap the plate to mix and incubate for 15 minutes at room temperature (25°C). Rationale: This pre-incubation step allows the test compounds to bind to the GABA-AT enzyme before the introduction of the substrate, which is critical for accurately assessing the potency of competitive or time-dependent inhibitors.

  • Reaction Initiation: Add 100 µL of the 2X Substrate Master Mix to all wells to initiate the reaction. Mix immediately by gentle agitation.

  • Kinetic Measurement: Immediately place the plate into the microplate reader pre-set to 25°C. Measure the absorbance at 340 nm every 60 seconds for 20 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, plot absorbance (A340) versus time (minutes). Identify the linear portion of the curve (typically the first 5-15 minutes) and calculate the slope using linear regression. The slope represents the initial reaction rate (V₀) in mOD/min.

  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each compound concentration:

    % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_negative - V₀_blank)) * 100

    Where:

    • V₀_inhibitor is the rate in the presence of the test compound.

    • V₀_blank is the rate of the no-enzyme control.

    • V₀_negative is the rate of the 100% activity control (DMSO only).

  • Determine IC₅₀ Values: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation with a variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Representative Data Table

The following table shows example data for a series of hypothetical this compound analogs.

Compound IDStructure ModificationIC₅₀ (µM)Max Inhibition (%)Hill Slope
P5C-0014-Cl Phenyl12.298.51.1
P5C-0024-MeO Phenyl8.799.11.0
P5C-0034-F Phenyl15.697.81.2
P5C-0042,4-diCl Phenyl5.499.50.9
Vigabatrin(Positive Control)25.1100 (by definition)1.0

Troubleshooting

Potential ProblemPossible Cause(s)Suggested Solution(s)
Low or No Signal - Inactive enzyme (GABA-AT or SSADH).- Omission of a key reagent (e.g., NADP+, PLP).- Incorrect buffer pH.- Verify enzyme activity with a fresh aliquot.- Systematically check reagent addition steps.- Prepare fresh buffer and confirm pH is 8.6.
High Background Signal - Contamination of reagents with a reducing agent.- Non-enzymatic reduction of NADP⁺.- Run a "no-enzyme" control with all substrates. If the rate is high, one of the reagents is contaminated.- Test compounds may be interfering with the assay; run controls with compound but no enzyme.
Non-linear Reaction Rates - Substrate depletion.- Enzyme instability.- Product inhibition.- Reduce the enzyme concentration or the reaction time to ensure analysis is within the initial linear phase.- Ensure DTT is included in the buffer to maintain enzyme stability.
Compound Precipitation - Low solubility of test analogs in the final assay buffer (contains 1% DMSO).- Visually inspect the wells after compound addition.- If precipitation is observed, consider lowering the maximum screening concentration or increasing the final DMSO percentage (up to 5% is often tolerated, but must be consistent across all wells).
IC₅₀ Varies Between Runs - Inconsistent incubation times.- Pipetting errors.- Temperature fluctuations.- Use automated liquid handlers for better precision.- Ensure pre-incubation times are consistent.- Use a temperature-controlled plate reader.

References

  • Taylor & Francis. (2019). GABA enzymatic assay kit. Taylor & Francis Online. [Link]

  • Okuda, K., et al. (2019). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry. [Link]

  • E-Century Bio. (2000). GABA Aminotransferase (GABAT) Assay Kit. E-Century Bio. [Link]

  • ResearchGate. (n.d.). Screening results (30 μM) showing I GABA enhancement through.... [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Gamma-Aminobutyric Acid (gABA). [Link]

  • ACS Publications. (n.d.). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. [Link]

  • PLOS ONE. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. [Link]

  • Kim, D., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Neuro Transmissions. (2018). 2-Minute Neuroscience: GABA. YouTube. [Link]

  • Berto, G., et al. (2023). A Vision Transformer Model for GABA-edited MRS Reconstruction Using Spectrograms. arXiv. [Link]

  • PubMed. (2019). GABA Enzymatic Assay Kit. [Link]

  • Tsuji, M., et al. (2010). A new case of GABA transaminase deficiency facilitated by proton MR spectroscopy. Journal of Inherited Metabolic Disease. [Link]

  • National Institutes of Health. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. [Link]

  • Dhakal, R., et al. (2012). Production of gaba (γ – Aminobutyric acid) by microorganisms: a review. Brazilian Journal of Microbiology. [Link]

  • Hiss, M., & Tadi, P. (2023). Physiology, GABA. StatPearls. [Link]

  • ResearchGate. (2019). 5,6-Dihydropyrimidine-1(2H)-carbothioamides: Synthesis, in vitro GABA-AT screening, anticonvulsant activity and molecular modelling study. [Link]

  • MDPI. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. [Link]

  • MDPI. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]

  • MDPI. (2022). Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. [Link]

  • Creative BioMart. (n.d.). GABA Aminotransferase (GABA-T) activity assay kit. [Link]

  • Wikipedia. (n.d.). GABA. [Link]

  • Elabscience. (n.d.). γ-Aminobutyric Acid (GABA) Fluorometric Assay Kit. [Link]

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). [Link]

  • PubMed. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. [Link]

  • ResearchGate. (n.d.). 2D sketch of substituted pyrimidine-carbothioamides. [Link]

  • PubMed. (1979). Two forms of GABA transaminase in pig brain: purification and properties. [Link]

  • MDPI. (2023). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gamma-Aminobutyric Acid?. [Link]

  • ResearchGate. (n.d.). Expression and purification of wild type and mutant GABA-T enzymes. [Link]

  • Oxford Academic. (2019). GABA enzymatic assay kit. [Link]

  • Catalyst University. (2017). GABA Biosynthesis and Catabolism. YouTube. [Link]

  • ResearchGate. (2019). A new method for measuring GABA using enzymatic reactors and fluorescence detection. [Link]

  • Taylor & Francis Online. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. [Link]

  • MDPI. (2024). Genomics of Complex Neurodevelopmental Disorders with Variable Epilepsy Phenotypes: A Clinical Review of Dup15q Syndrome. [Link]

Sources

Application Note: Advanced Docking Protocol for Pyrimidine-5-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Pyrimidine-5-carbothioamides represent a privileged scaffold in medicinal chemistry, bridging the structural gap between classical pyrimidine antimetabolites (e.g., 5-Fluorouracil) and sulfur-containing bioisosteres. The substitution of the carbonyl oxygen with sulfur (


) in the amide group introduces critical physicochemical changes:
  • Increased Lipophilicity: Sulfur’s lower electronegativity and larger van der Waals radius enhance membrane permeability.[1]

  • Altered Hydrogen Bonding: The thioamide

    
     is a stronger hydrogen bond donor (lower 
    
    
    
    ), while the sulfur atom is a weaker hydrogen bond acceptor compared to oxygen.[2]
  • Metal Chelation: The soft base character of sulfur allows for potential coordination with active site metal ions (e.g.,

    
    , 
    
    
    
    ).

This protocol outlines a rigorous workflow for docking these scaffolds into therapeutic targets, specifically focusing on EGFR kinase (anticancer) and DNA Gyrase B (antimicrobial), addressing the specific computational challenges posed by the thioamide moiety.

Pre-Docking Preparation (The "Garbage In, Garbage Out" Filter)

Ligand Preparation: The Tautomerism Challenge

Unlike simple amides, pyrimidine-5-carbothioamides exhibit significant thione-thiol tautomerism. Standard preparation workflows often default to the amide-like (thione) form, potentially missing critical binding modes driven by the iminothiol form.

Protocol:

  • Geometry Optimization: Generate 3D coordinates using the OPLS3e or MMFF94x force field.

    • Critical Step: Explicitly validate the

      
       bond length. It should converge to 
      
      
      
      (vs.
      
      
      for
      
      
      ).
  • Tautomer & Ionization States:

    • Generate states at pH

      
       using Epik or LigPrep.
      
    • Mandatory: Retain both the thione (major) and iminothiol (minor) tautomers. The thiol form may be stabilized by specific active site residues (e.g., catalytic aspartates).

  • Energy Minimization: Perform a final minimization (RMSD cutoff

    
    ) to relieve internal strain.
    
Protein Preparation

Target Selection:

  • Anticancer: EGFR Kinase Domain (e.g., PDB: 1M17 - Erlotinib complex).

  • Antimicrobial: DNA Gyrase B ATPase domain (e.g., PDB: 1KZN ).

Protocol:

  • Preprocessing: Remove crystallographic waters (unless bridging), add hydrogens, and fill missing side chains.

  • H-Bond Assignment: Optimize H-bond networks (Asn/Gln/His flips) at neutral pH.

  • Restrained Minimization: Minimize the protein structure using the OPLS4 force field until the heavy atom RMSD converges to

    
    . This relaxes steric clashes without distorting the experimental backbone.
    

Docking Workflow & Logic

The docking strategy must account for the "soft" nature of the sulfur atom. Hard-sphere potentials used in older scoring functions may penalize the larger sulfur atom incorrectly if the VdW radii are not calibrated.

Grid Generation
  • Center: Define the grid box centroid using the co-crystallized ligand.

  • Dimensions:

    • Inner Box:

      
       (Ligand center constraint).
      
    • Outer Box:

      
       (Search space).
      
  • Constraint Setup (Optional but Recommended):

    • EGFR:[3] Define a H-bond constraint to the hinge region residue Met793 .

    • DNA Gyrase: Define a H-bond constraint to Asp73 .

Docking Algorithm Selection

Use a Genetic Algorithm (GA) based approach (e.g., GOLD or AutoDock Vina) or Glide XP (Extra Precision).

  • Sampling: Set exhaustiveness to 20 (high) to ensure the flexible thioamide group samples all conformational space.

  • Scoring Function:

    • Use a scoring function that explicitly treats sulfur polarizability (e.g., ChemPLP or XP Score).

    • Note: If using AutoDock, ensure the sulfur parameters (S_type) are correctly assigned to avoid "over-repulsion".

Visualization of Workflow

DockingProtocol Start Start: Pyrimidine-5-carbothioamide Structure LigPrep Ligand Prep: Generate Thione & Thiol Tautomers (Force Field: OPLS3e/MMFF94) Start->LigPrep ProtPrep Protein Prep: PDB Retrieval (1M17/1KZN) H-Bond Optimization Start->ProtPrep Grid Grid Generation: Define Active Site Box Set H-Bond Constraints (Met793/Asp73) LigPrep->Grid Input Ligands ProtPrep->Grid Input Receptor Docking Molecular Docking: Algorithm: Genetic Algorithm / XP Exhaustiveness: High Grid->Docking Analysis Post-Docking Analysis: 1. RMSD vs Co-crystal 2. S-interaction Profiling 3. Binding Energy (dG) Docking->Analysis Validation Redocking RMSD < 2.0A? Docking->Validation Validation->Grid Fail (Refine Box) Validation->Analysis Pass

Caption: Figure 1. Decision-tree workflow for docking this compound derivatives, highlighting the critical validation loop.

Data Analysis & Interpretation

Interaction Profiling (The "Sulfur Signature")

When analyzing the docked poses, look for these specific interactions which define the potency of carbothioamides:

Interaction TypeMoietyTarget Residue Example (EGFR)Significance
H-Bond Donor Thioamide

Glu762 or Gatekeeper Thr790 Stronger bond than amide counterpart due to acidity.
H-Bond Acceptor Pyrimidine

Met793 (Hinge Region)Critical for kinase selectivity (adenine mimetic).
Hydrophobic

(Sulfur)
Hydrophobic pocket (Leu, Val)Sulfur contributes significant lipophilic binding energy.
Pi-Stacking Pyrimidine RingPhe or Tyr residuesStabilizes the aromatic core.
Quantitative Metrics

Report the following for the top 3 poses:

  • Docking Score (kcal/mol): Compare against the native ligand (e.g., Erlotinib).

  • Ligand Efficiency (LE):

    
    . Pyrimidines are small, so high LE (>0.35) is expected.
    
  • RMSD: If a co-crystal structure exists for a similar analog, RMSD should be

    
    .
    

References

  • El-Mekabaty, A., et al. (2023).[4] "Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19." Journal of Molecular Structure. Link

  • Abdel-Maksoud, M. S., et al. (2021). "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study." Molecules. Link

  • Plech, T., et al. (2013). "Microbiologically active Mannich bases derived from 1,2,4-triazoles.[5] The effect of C-5 substituent on antibacterial activity."[5] Medicinal Chemistry Research. Link

  • Hollingsworth, S. A., et al. (2018). "Improving Small-Molecule Force Field Parameters in Ligand Binding Studies." Frontiers in Chemistry. Link

  • Wang, Z., et al. (2025).[4] "Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents."[6][7] European Journal of Medicinal Chemistry. Link

Sources

Application Notes and Protocols for Evaluating the Efficacy of Pyrimidine-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrimidine-5-carbothioamide in Oncology

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids and a multitude of therapeutic agents.[1][2][3] Its inherent ability to mimic endogenous nucleobases allows pyrimidine derivatives to interfere with critical cellular processes, such as DNA and RNA synthesis, making them potent agents for anticancer drug development.[1][4] this compound, a distinct member of this chemical class, holds significant promise as a novel therapeutic candidate. While extensive research is ongoing, the broader family of pyrimidine derivatives has demonstrated a wide range of anticancer activities, including the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest.[1][5][6]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a suite of detailed cell-based assays and protocols to rigorously evaluate the anticancer efficacy of this compound. The methodologies outlined herein are designed to be self-validating systems, enabling a thorough investigation from initial cytotoxicity screening to in-depth mechanistic studies.

I. Foundational Efficacy Screening: Assessing Cytotoxicity

The initial evaluation of any potential anticancer compound involves determining its cytotoxic effects on cancer cells. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose, offering high sensitivity and reproducibility.[7][8]

Scientific Principle of the SRB Assay

The SRB assay is a colorimetric method that quantifies cell density by measuring the total cellular protein content.[7] Sulforhodamine B, a bright-pink aminoxanthene dye, binds electrostatically to the basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the number of viable cells.[8]

Experimental Workflow: SRB Cytotoxicity Assay

SRB_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) start->seed incubate1 Incubate for 24 hours (allow for cell attachment) seed->incubate1 treat Treat with this compound (serial dilutions) and controls incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 fix Fix cells with cold Trichloroacetic Acid (TCA) incubate2->fix wash_dry Wash with water and air dry fix->wash_dry stain Stain with Sulforhodamine B (SRB) solution wash_dry->stain wash_dry2 Wash with 1% acetic acid and air dry stain->wash_dry2 solubilize Solubilize bound dye with Tris buffer wash_dry2->solubilize read Read absorbance at 510 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol: SRB Cytotoxicity Assay

Materials:

  • This compound

  • Selected cancer cell line(s) and appropriate culture medium

  • 96-well flat-bottom microplates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow them to air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell survival is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Compound Concentration (µM) Absorbance (510 nm) % Cell Viability
0 (Control)1.25100
11.1088
50.8568
100.6048
250.3528
500.1512

Table 1: Example data from an SRB assay for calculating the IC50 of this compound.

II. Assessing Long-Term Survival: The Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival after treatment.[9]

Scientific Principle of the Clonogenic Assay

This assay evaluates the reproductive viability of cells after exposure to a cytotoxic agent. A surviving cell is defined as one that can proliferate and form a colony of at least 50 cells.

Experimental Workflow: Clonogenic Assay

Clonogenic_Workflow start Start: Single-cell suspension seed Seed a low number of cells in 6-well plates start->seed incubate1 Incubate for 24 hours seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 10-14 days (until colonies are visible) treat->incubate2 fix Fix colonies with methanol/acetic acid incubate2->fix stain Stain with crystal violet fix->stain count Count colonies ( >50 cells) stain->count analyze Calculate Plating Efficiency and Surviving Fraction count->analyze end End analyze->end

Caption: Workflow for the clonogenic cell survival assay.

Detailed Protocol: Clonogenic Assay

Materials:

  • Single-cell suspension of the desired cancer cell line

  • 6-well plates

  • This compound

  • Fixation solution: Methanol and glacial acetic acid (3:1)

  • Staining solution: 0.5% crystal violet in methanol

Procedure:

  • Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Fixation: Gently wash the colonies with PBS and fix them with the methanol/acetic acid solution for 15 minutes.

  • Staining: Remove the fixation solution and stain the colonies with crystal violet solution for 15 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

Data Analysis and Interpretation
  • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

  • Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)

III. Delving into the Mechanism of Cell Death: Apoptosis Assays

Understanding whether a compound induces apoptosis (programmed cell death) is crucial for characterizing its anticancer mechanism. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[5][10][11]

Scientific Principle of the Annexin V/PI Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow start Start: Cell culture treated with This compound harvest Harvest cells (including supernatant) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 minutes at RT in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze quadrant Quadrant Analysis: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) analyze->quadrant end End quadrant->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and gently vortex.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Analysis and Interpretation

Flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

  • Lower-left (Q4): Live cells (Annexin V- / PI-)

  • Lower-right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-left (Q1): Necrotic cells (Annexin V- / PI+)

An increase in the percentage of cells in the Q2 and Q3 quadrants indicates that this compound induces apoptosis.

IV. Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle. Propidium iodide (PI) staining followed by flow cytometry is a common method to analyze the distribution of cells in different phases of the cell cycle.[3]

Scientific Principle of Cell Cycle Analysis

PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow start Start: Cell culture treated with This compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_resuspend Wash with PBS and resuspend in staining solution fix->wash_resuspend rnase Treat with RNase A wash_resuspend->rnase stain Stain with Propidium Iodide (PI) rnase->stain analyze Analyze by flow cytometry stain->analyze histogram Generate DNA content histogram (G0/G1, S, G2/M phases) analyze->histogram end End histogram->end

Caption: Workflow for cell cycle analysis using propidium iodide.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Analysis and Interpretation

The data is presented as a histogram of fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases is quantified. An accumulation of cells in a specific phase suggests that this compound may be interfering with cell cycle progression at that point.

Treatment % G0/G1 % S % G2/M
Control602515
This compound (10 µM)203050

Table 2: Example data from a cell cycle analysis experiment, indicating a G2/M arrest.

V. Potential Mechanisms of Action of this compound

Based on the known activities of related pyrimidine derivatives, this compound may exert its anticancer effects through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Many heterocyclic compounds, including pyrimidine derivatives, are known to inhibit microtubule formation by binding to tubulin. This disrupts the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme for DNA replication and transcription.[1][6] Some pyrimidine derivatives act as topoisomerase II poisons, stabilizing the enzyme-DNA complex and leading to DNA strand breaks and apoptosis.[1]

  • Induction of Apoptosis: As demonstrated by the Annexin V assay, the compound may directly trigger programmed cell death through the intrinsic or extrinsic pathways.

Signaling Pathway: Intrinsic Apoptosis

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism of action for many chemotherapeutic agents.

Intrinsic_Apoptosis cluster_0 Mitochondrion Mito Mitochondrial Stress (e.g., DNA damage) Bax_Bak Bax/Bak Activation Mito->Bax_Bak CytoC Cytochrome c release Bax_Bak->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: The intrinsic pathway of apoptosis.

VI. Conclusion

The cell-based assays detailed in this application note provide a robust framework for the comprehensive evaluation of the anticancer efficacy of this compound. By systematically assessing its cytotoxicity, impact on long-term survival, and its effects on apoptosis and the cell cycle, researchers can gain critical insights into its therapeutic potential. Further investigation into its specific molecular targets will be essential for its continued development as a novel anticancer agent.

References

  • Raghuwanshi, M., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Research Square. [Link]

  • Bauer, J. A., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 15, 103469. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Wikipedia. (2024). Topoisomerase inhibitor. Wikipedia. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Office of Environmental Health Hazard Assessment. (2011). Topoisomerase II Inhibitors. OEHHA. [Link]

  • ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway. ResearchGate. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Heisig, P. (2009). Type II topoisomerases--inhibitors, repair mechanisms and mutations. Mutagenesis, 24(6), 465–472. [Link]

  • Patsnap Synapse. (2024). What are Top inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Wieczorek, M., et al. (2018). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. International Journal of Molecular Sciences, 19(11), 3464. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • University College London. (n.d.). PI Cell Cycle Analysis Protocol. UCL. [Link]

  • Patsnap Synapse. (2024). What are Top II inhibitors and how do they work?. Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NCBI. [Link]

  • Creative Diagnostics. (n.d.). Extrinsic Apoptosis Pathway. Creative Diagnostics. [Link]

  • National Center for Biotechnology Information. (2011). Clonogenic Assay: Adherent Cells. NCBI. [Link]

  • Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI. [Link]

  • Bio-protocol. (2020). Annexin V-FITC/PI Staining. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (2014). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. NCBI. [Link]

  • Wikipedia. (2023). Clonogenic assay. Wikipedia. [Link]

  • ResearchGate. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of binding of tubulin polymerization inhibitor. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NCBI. [Link]

  • University of Iowa. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Iowa. [Link]

  • ResearchGate. (n.d.). Diagram of apoptotic signals of the extrinsic pathway. ResearchGate. [Link]

  • MDPI. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • National Center for Biotechnology Information. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. NCBI. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay. Creative Bioarray. [Link]

  • Cell. (2007). SnapShot: Extrinsic Apoptosis Pathways. Cell. [Link]

  • YouTube. (2017). Clonogenic Assay. YouTube. [Link]

  • Slideshare. (2016). Intrinsic and Extrinsic Pathway of Apoptosis. Slideshare. [Link]

  • Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Creative Diagnostics. [Link]

  • ResearchGate. (n.d.). Steps to perform clonogenic assay. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Common byproducts in Pyrimidine-5-carbothioamide synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Byproducts & Impurities Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Stability Paradox

Synthesizing Pyrimidine-5-carbothioamides presents a unique "stability paradox." You are attaching a reactive, electron-rich thioamide group to an electron-deficient pyrimidine core. This push-pull electronic mismatch creates a landscape rife with specific side reactions that do not occur in simple benzene analogs.

This guide moves beyond standard textbook definitions to address the three critical failure modes observed in the lab: oxidative dimerization, hydrolytic reversion, and nucleophilic ring destruction.

Module 1: The "Insoluble Solid" (Oxidative Dimerization)

Symptom: You observe the formation of a highly insoluble, high-melting-point solid that does not match your product's NMR. It often precipitates during workup or upon standing in air.

Diagnosis: Formation of 3,5-Disubstituted-1,2,4-Thiadiazoles. Thioamides are electron-rich species.[1] In the presence of mild oxidants (air, iodine, DMSO at high heat, or trace metals), two thioamide molecules undergo oxidative dimerization, eliminating sulfur and forming a thiadiazole ring (Hector’s base type reaction).

The Mechanism:



Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Atmosphere Strict Inert (Ar/N₂) Oxygen facilitates the radical coupling of thioamide sulfur atoms.
Solvent Choice Avoid DMSO > 80°C DMSO can act as an oxidant (similar to Swern conditions) toward thioamides at elevated temperatures. Use DMF or Toluene .
Workup Degassed Buffers Avoid washing with oxidative bleaches or aerated water. Use degassed brine.
Reagent Lawesson’s Reagent While effective, excess Lawesson's can sometimes promote coupling if workup is delayed. Quench immediately.

Module 2: The "Reversion" Trap (Hydrolysis)

Symptom: LC-MS shows a peak corresponding to


 (Nitrile) or 

(Amide). The thioamide peak diminishes over time.

Diagnosis: Hydrolytic Desulfurization. The pyrimidine ring is electron-withdrawing, making the thiocarbonyl carbon (


) highly electrophilic. Water attacks this carbon, forming a tetrahedral intermediate that collapses to the amide (releasing 

) or reverts to the nitrile (under basic conditions).

The Mechanism:



Troubleshooting Protocol:

  • pH Control: Thioamides are stable at neutral pH. Avoid strong bases (NaOH) during workup, as they deprotonate the thioamide, facilitating nitrile reversion.

  • Drying: Ensure all solvents (especially Ethanol/Methanol if used with

    
    ) are anhydrous.
    
  • Quench: Quench Lawesson's reagent reactions with anhydrous alcohols rather than water if possible, or use a buffered aqueous quench at

    
    .
    

Module 3: Ring Destruction (Nucleophilic Attack)

Symptom: Complex mixture by TLC; loss of the pyrimidine characteristic UV signature; appearance of ring-opened aliphatic fragments.

Diagnosis: Nucleophilic Substitution/Ring Opening. Thionation reagents (like


, 

, or amines from Lawesson's breakdown) are strong nucleophiles. The pyrimidine ring (positions 2, 4, and 6) is susceptible to nucleophilic attack (

), especially if the ring carries leaving groups (Cl, F) or is protonated.

Decision Matrix:

  • Is your Pyrimidine Halogenated?

    • Yes (e.g., 2-chloropyrimidine):STOP.

      
       will displace the chloride before converting the nitrile.
      
    • Solution: Use Lawesson's Reagent in Toluene (non-nucleophilic conditions) rather than ionic sulfide sources (

      
      ).
      
  • Are you using Ammonia/Amines?

    • Yes: Amines can attack C2/C4/C6, opening the ring (ANRORC mechanism).

    • Solution: Switch to

      
        which operates under acidic/neutral conditions.
      

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways for Pyrimidine-5-carbonitrile thionation.

ThioamidePathways Nitrile Pyrimidine-5-Nitrile (Starting Material) Thioamide TARGET: Pyrimidine-5-Carbothioamide Nitrile->Thioamide Thionation (P4S10 or Lawesson's) RingOpen Byproduct: Ring-Opened/Substituted Pyrimidine Nitrile->RingOpen Nucleophilic Attack (HS- at C2/C4/C6) Thioamide->Nitrile Desulfurization (Basic pH) Amide Byproduct: Pyrimidine-5-Carboxamide Thioamide->Amide Hydrolysis (H2O / Heat) Thiadiazole Byproduct: 1,2,4-Thiadiazole Dimer (Insoluble Solid) Thioamide->Thiadiazole Oxidative Dimerization (O2 / DMSO / Iodine)

Caption: Competitive reaction pathways showing the target thionation vs. hydrolytic, oxidative, and nucleophilic failure modes.

Recommended Protocol: P₄S₁₀ Mediated Thionation

This method is selected for its robustness against dimerization and ring degradation compared to ionic sulfide methods.

Reference: Adapted from Kaboudin et al. (2006) and general best practices for electron-deficient heterocycles.

Materials:

  • Pyrimidine-5-carbonitrile (1.0 eq)

  • Phosphorus Pentasulfide (

    
    ) (0.5 - 1.0 eq)
    
  • Ethanol (Anhydrous) or Toluene (for moisture-sensitive substrates)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the nitrile in anhydrous Ethanol (0.5 M concentration).

  • Addition: Add

    
     in one portion.
    
    • Note:

      
       smells of 
      
      
      
      ; perform in a fume hood.
  • Reflux: Heat to reflux (

    
    ) for 3–6 hours. Monitor by TLC.[2][3]
    
    • TLC Tip: Thioamides are usually more polar (lower

      
      ) than nitriles and stain intensely yellow/orange with Palladium Chloride or Iodine.
      
  • Workup (Critical):

    • Cool to room temperature.[2][3][4]

    • Pour mixture into ice-cold water (hydrolysis of excess P-reagent is exothermic).

    • Stir for 15 mins to ensure P-byproducts break down.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash: Wash organic layer with sat.

      
        (removes acidic P-residues) and then Brine .
      
    • Dry: Dry over

      
       and concentrate in vacuo.
      

FAQs

Q: My product is yellow, but the literature says it should be white. Is it impure? A: Likely yes. Thioamides are often yellow, but intense yellow/orange can indicate the presence of sulfur contaminants or oxidative dimers. Recrystallization from Ethanol/Water usually clears this.

Q: Can I use Lawesson's Reagent instead of


? 
A:  Yes. Lawesson's reagent is generally cleaner and works well in Toluene or THF. However, it is more expensive and difficult to remove the phosphorus byproducts compared to the water-soluble phosphates generated from 

hydrolysis.

Q: Why did my yield drop when I scaled up? A: Scale-up often increases the time the reaction mixture spends hot. Extended heating promotes the oxidative dimerization to thiadiazoles. On scale, ensure efficient stirring and consider lower temperatures with longer reaction times, strictly under inert gas.

References

  • Kaboudin, B., & Elhamifar, D. (2006).[5][6] Phosphorus pentasulfide: A mild and versatile reagent for the preparation of thioamides from nitriles.[6] Synthesis, 2006(02), 224-226.[5][6]

  • Wei, J., Li, Y., & Jiang, X. (2016).[7] Efficient aqueous synthesis of thioamides from aldehydes and N-substituted formamides.[7] Organic Letters, 18(3), 340-343.[7]

  • Wang, X., Ji, M., Lim, S., & Jang, H. Y. (2014).[5][7] Thioamide synthesis via oxidative coupling of amines and sulfur.[7] The Journal of Organic Chemistry, 79(15), 7258-7260.

  • Castanheiro, T., et al. (2016). Oxidative dimerization of thioamides to 1,2,4-thiadiazoles. Organic & Biomolecular Chemistry. (General reference for dimerization mechanism).

Sources

How to improve the yield of Pyrimidine-5-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PYR-THIO-5-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Triage & Diagnostic Overview

User Issue: Low yield and purification difficulties during the synthesis of Pyrimidine-5-carbothioamide. Root Cause Analysis: Pyrimidine rings are highly electron-deficient (


-deficient), making them susceptible to nucleophilic attack at positions 2, 4, and 6. Harsh thionation conditions (high heat, strong Lewis acids) often lead to ring degradation or hydrolysis of the product back to the amide/nitrile.

Recommended Workflow: Select your starting material to determine the optimization path.

  • Path A (Recommended): Starting from Pyrimidine-5-carbonitrile .

    • Why: Thionation of nitriles is an addition reaction, avoiding the high activation energy and byproduct formation associated with oxygen-sulfur exchange.

  • Path B (Legacy): Starting from Pyrimidine-5-carboxamide .

    • Why: Only use if the nitrile is unavailable. Requires Lawesson’s Reagent (LR) but demands strict temperature control to prevent ring opening.

Knowledge Base: Optimized Protocols

Protocol A: The "Green" Magnesium-Catalyzed Thionation (Gold Standard)

Applicability: High-yield synthesis from nitriles. Mechanism:


 acts as a mild Lewis acid, coordinating with the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon without activating the pyrimidine ring toward nucleophilic degradation.
Reagents & Stoichiometry
ComponentEquiv.Role
Pyrimidine-5-carbonitrile 1.0Substrate

(Sodium hydrosulfide)
2.0Sulfur Nucleophile

1.0 - 1.5Lewis Acid Catalyst
DMF (N,N-Dimethylformamide)[0.5 M]Solvent (High polarity stabilizes transition state)
Step-by-Step Methodology
  • Dissolution: Dissolve Pyrimidine-5-carbonitrile (1.0 eq) in DMF (0.5 M concentration).

  • Catalyst Addition: Add

    
     (1.0 eq) and stir for 15 minutes at Room Temperature (RT) to allow coordination complex formation.
    
    • Expert Insight: The solution often changes color (yellowing) as the complex forms.

  • Thionation: Add

    
     (2.0 eq) in a single portion.
    
  • Reaction: Stir at RT for 2–4 hours .

    • Monitor: TLC (usually 50% EtOAc/Hexane). The thioamide is significantly more polar than the nitrile.

    • Note: If conversion is slow after 4 hours, heat mildly to 40°C. Do not exceed 60°C to avoid pyrimidine decomposition.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold 0.5 M

      
       (approx. 10x volume of DMF).
      
    • Critical: The acid protonates the intermediate thioimidate, releasing the product as a solid.

    • Filter the yellow precipitate. Wash copiously with water to remove Mg salts.

Visualizing the Mechanism

Mg_Thionation Nitrile Pyrimidine-CN Complex Mg-Coordinated Intermediate Nitrile->Complex + MgCl2 (Coordination) Attack Nucleophilic Attack (HS-) Complex->Attack Activation of Nitrile Carbon Product This compound Attack->Product + H3O+ (Elimination of Mg)

Figure 1: Magnesium-mediated activation of the nitrile group prevents side-reactions on the pyrimidine ring.

Protocol B: Lawesson’s Reagent (LR) Optimization

Applicability: Converting Pyrimidine-5-carboxamide to thioamide. Risk: High probability of "Lawesson's Byproduct" contamination and difficult chromatography.

Optimization Table
ParameterStandard ConditionOptimized Condition Reason
Solvent Toluene (Reflux, 110°C)THF or DME (Reflux, 65-85°C) Lower temp prevents pyrimidine ring opening.
Stoichiometry 0.5 - 0.6 eq LR0.6 eq LR Slight excess ensures conversion; LR is 0.5 molar equiv.
Workup Column ChromatographyMethanol Hydrolysis Breaks down P-S byproducts into water-soluble species.
Purification Hack (Chromatography-Free)
  • After reaction completion, evaporate the solvent.

  • Dissolve the residue in minimal hot MeOH.

  • Add 10%

    
     (aq) dropwise until precipitation completes (hydrolyzes excess LR and P-S byproducts).
    
  • Filter immediately and wash with cold water.

Troubleshooting Wizard (FAQ)

Issue 1: "My product is a sticky orange gum, not a solid."
  • Diagnosis: This is likely sulfur contamination or residual DMF.

  • Fix:

    • Dissolve the gum in a minimal amount of warm Ethanol.

    • Add activated charcoal, stir for 10 mins, and filter hot.

    • Add water dropwise to the filtrate until turbid, then cool to 4°C.

    • Alternative: Wash the crude solid with Carbon Disulfide (

      
      ) to remove elemental sulfur (Caution: 
      
      
      
      is highly flammable and toxic).
Issue 2: "I see a new spot on TLC, but it reverts to starting material during workup."
  • Diagnosis: Hydrolysis of the thioamide back to amide/acid. This happens if the quench is too acidic or exothermic.

  • Fix:

    • Use 0.1 M HCl or Ammonium Chloride (

      
      )  solution for quenching instead of strong mineral acids.
      
    • Keep the quench temperature below 5°C .

Issue 3: "The Pyrimidine ring is degrading (low mass balance)."
  • Diagnosis: Nucleophilic attack by

    
     on the ring carbons (C2/C4/C6).
    
  • Fix:

    • Switch strictly to Protocol A (

      
      ) . The Magnesium ion buffers the effective concentration of free 
      
      
      
      and directs the attack specifically to the nitrile nitrogen via coordination, sparing the ring.

Decision Logic & Workflow

Workflow Start Start: Select Precursor Nitrile Pyrimidine-5-Carbonitrile Start->Nitrile Amide Pyrimidine-5-Carboxamide Start->Amide MethodA Method A: NaSH + MgCl2 (High Yield, High Purity) Nitrile->MethodA Preferred Route MethodB Method B: Lawesson's Reagent (Requires Purification) Amide->MethodB If Nitrile Unavailable PurifyA Final Product (>85% Yield) MethodA->PurifyA Acid Quench + Filtration PurifyB Final Product (60-75% Yield) MethodB->PurifyB MeOH Hydrolysis + Recrystallization

Figure 2: Strategic decision tree for maximizing yield based on starting material availability.

References

  • Manjunatha, S. G., et al. (2006). "Thionation of Heterocyclic Nitriles: A Simple and High Yielding Synthesis of Thioamides Using NaSH and MgCl2." Synlett, 2006(13), 2091-2094.

  • Pathak, U., et al. (2008). "An efficient synthesis of thioamides from nitriles using sodium hydrosulfide and magnesium chloride." Tetrahedron Letters, 49(17), 2768-2771.

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[1] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929-1958.

  • Kaboudin, B., & Elhamifar, D. (2006). "A new and efficient method for the synthesis of thioamides from amides using P4S10/Al2O3 under solvent-free conditions." Synthesis, 2006(02), 224-226.

Sources

Technical Support Center: Stability & Storage of Pyrimidine-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-5-CSNH2-STAB Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

Pyrimidine-5-carbothioamide is a critical intermediate often employed in the synthesis of kinase inhibitors and antineoplastic agents. Unlike its amide counterpart, the thioamide group (-CSNH₂) introduces unique instability factors—specifically susceptibility to desulfurization (oxidation) and hydrolysis .[1]

This guide provides a self-validating storage protocol and troubleshooting framework. Our data suggests that improper storage can lead to >15% purity loss within 30 days, primarily converting the active thioamide into the inactive pyrimidine-5-carboxamide.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The stability of this compound is compromised by two primary pathways: Oxidative Desulfurization and Hydrolytic Cleavage .

The Degradation Pathways
  • Oxidative Desulfurization (The Primary Threat): In the presence of atmospheric oxygen and light, the sulfur atom is oxidized to a sulfine intermediate (S-oxide), which is unstable and rapidly eliminates sulfur (often as elemental sulfur or SOx) to form the corresponding amide.

  • Hydrolysis: Moisture attacks the electrophilic carbon of the thioamide. While thioamides are generally more resistant to hydrolysis than amides due to the poor leaving group ability of SH⁻ vs OH⁻, the electron-deficient pyrimidine ring at position 5 increases the electrophilicity of the carbonyl carbon, accelerating this process under humid conditions.

Visualization of Degradation Logic

DegradationPathways Target Pyrimidine-5- carbothioamide Sulfine Intermediate: Thioamide-S-oxide (Sulfine) Target->Sulfine Oxidation Amide Impurity A: Pyrimidine-5- carboxamide Target->Amide Hydrolysis (Release H2S) Nitrile Impurity B: Pyrimidine-5- carbonitrile Target->Nitrile Dehydration (Acidic/Basic) Oxidation Oxidative Stress (O2 + Light) Oxidation->Target Moisture Hydrolytic Stress (H2O + pH Extremes) Moisture->Target Sulfine->Amide Desulfurization H2S Byproduct: H2S / Sulfur

Figure 1: Mechanistic pathways of this compound degradation leading to amide and nitrile impurities.[2][3]

Module 2: Storage & Handling Protocols (The "How")

This protocol is designed to be self-validating : if followed, the compound should retain >98% purity for 12 months.

The "Golden Rule" Storage Matrix
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering T from 25°C to -20°C reduces reaction rates by ~20-50 fold.
Atmosphere Argon or Nitrogen Displaces

, preventing the formation of sulfine intermediates (Precursor to Amide).
Container Amber Glass + Teflon Seal Amber glass blocks UV/Vis light (preventing photo-oxidation). Teflon (PTFE) prevents leaching and ensures a gas-tight seal.
Desiccant Silica Gel / Molecular Sieves Scavenges residual moisture to prevent hydrolysis.
Handling Workflow
  • Equilibration: Before opening the vial, allow the container to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in humid air causes immediate condensation on the solid, initiating hydrolysis.

  • Aliquotting: Do not repeatedly freeze-thaw the bulk stock. Aliquot into single-use vials under an inert atmosphere (Glovebox or Nitrogen funnel).

  • Solvent Choice: If storing in solution (not recommended for >24h), use Anhydrous DMSO or DMF . Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate solvolysis.

Module 3: Troubleshooting & Quality Control (The "Fix")

Visual & Olfactory Diagnostics
  • Symptom: Strong "Rotten Egg" smell upon opening.

    • Diagnosis: Hydrolysis has occurred, releasing Hydrogen Sulfide (

      
      ).
      
    • Action: Vent in fume hood immediately. Check purity.

  • Symptom: Color shift (e.g., Yellow

    
     White/Pale).
    
    • Diagnosis: Conversion to Pyrimidine-5-carboxamide (Amides are often colorless/white, while thioamides can be yellow/orange due to

      
       transitions).
      
QC Method: HPLC Purity Check

Use this method to distinguish the Thioamide from the Amide impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Amide) and 320-350 nm (Thioamide).

    • Note: Thioamides have a characteristic bathochromic shift (red-shift) compared to amides. Detecting at higher wavelengths (e.g., 330 nm) enhances specificity for the active compound.

QC Logic Flow

QC_Workflow Start Sample Inspection Visual Visual/Olfactory Check (Yellow? Sulfur smell?) Start->Visual Dissolve Dissolve in Anhydrous DMSO Visual->Dissolve No obvious decay Discard Discard Hazardous Waste Visual->Discard Strong H2S smell HPLC Run HPLC-UV (Dual Wavelength) Dissolve->HPLC Decision Purity > 95%? HPLC->Decision Pass PASS: Proceed to Experiment Decision->Pass Yes Fail FAIL: Analyze Impurity Profile Decision->Fail No Rescue Attempt Recrystallization (EtOH/H2O) Fail->Rescue Impurity < 10% Fail->Discard Impurity > 10% Rescue->HPLC Re-test

Figure 2: Quality Control Decision Matrix for this compound.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO at -20°C? A: Only for short durations (< 1 week). While DMSO is a good solvent, thioamides can undergo slow oxidation or reaction with DMSO (Pummerer-type rearrangements) under certain conditions. For long-term storage, always store as a solid powder .

Q2: My sample has turned into a sticky gum. Can I save it? A: This indicates significant hygroscopicity and likely partial hydrolysis.

  • Protocol: Attempt to dissolve the gum in a minimal amount of warm Ethanol and precipitate with cold Water or Hexane. If a solid does not form, the degradation to the amide (which has different solubility properties) is likely too advanced.

Q3: Why is the "5-position" on the pyrimidine significant for stability? A: The pyrimidine ring is electron-deficient. Position 5 is the least electron-deficient position on the ring, but the ring nitrogens still exert an electron-withdrawing effect. This makes the carbonyl carbon of the thioamide more susceptible to nucleophilic attack (by water) compared to a simple thiobenzamide [1, 2].

Q4: Is the degradation product toxic? A: The primary degradation product, Pyrimidine-5-carboxamide, is generally less toxic than the thioamide but biologically inactive for your specific target. However, the release of Hydrogen Sulfide (


)  during hydrolysis is a safety hazard. Always open old bottles in a fume hood.

References

  • Thioamide Stability & Reactivity

    • Source: Inamoto, K., et al. "Facile Conversion of Thioamides into the Corresponding Amides."[5] Synthesis, 2010.[3][5]

    • Relevance: Establishes the oxidative desulfurization p
  • Pyrimidine Chemistry

    • Source: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.
    • Relevance: Fundamental electronic properties of the pyrimidine ring (positions 2, 4, 6 vs 5) influencing substituent stability.
  • General Drug Stability Pathways

    • Source: Yoshioka, S., Stella, V.J. Stability of Drugs and Dosage Forms. Springer.
    • Relevance: Arrhenius kinetics and hydrolysis mechanisms in pharmaceutical intermedi

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information.

Sources

Alternative work-up procedures for Pyrimidine-5-carbothioamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine-5-Carbothioamide Synthesis & Work-up

Executive Summary

The synthesis of Pyrimidine-5-carbothioamides is a critical step in fragment-based drug discovery, particularly for kinase inhibitors and antimicrobial agents. The conversion of the precursor amide (or nitrile) to the thioamide is typically achieved using Lawesson’s Reagent (LR) or Phosphorus Pentasulfide (


) .

However, the standard work-up—often involving tedious column chromatography—is frequently plagued by persistent phosphorus byproducts, elemental sulfur contamination, and hydrolytic instability. This guide provides alternative, chromatography-free work-up procedures validated to enhance purity and yield while reducing solvent waste.

Part 1: Troubleshooting & FAQs

Q1: I am using Lawesson’s Reagent (LR). After the reaction, I see a persistent "greasy" spot on TLC that co-elutes with my product. Column chromatography fails to separate it.[1] How do I remove it?

Diagnosis: The "greasy" impurity is likely the trimeric anhydride byproduct (and its oligomers) derived from Lawesson's Reagent. These phosphorus-sulfur heterocycles are lipophilic and often streak on silica, masking the this compound.

The Fix: The Alcoholysis Scavenger Protocol Do not proceed directly to extraction or chromatography. You must chemically decompose the byproduct into a highly polar species that can be washed away with water.

  • Mechanism: The LR byproduct contains a reactive P-S-P anhydride linkage. Heating with a primary alcohol (Ethanol or Ethylene Glycol) cleaves this bond via transesterification, converting the lipophilic anhydride into a polar ethyl/alkyl thiophosphonate ester.

  • Protocol Adjustment:

    • Upon reaction completion, do not evaporate the toluene/xylene solvent.

    • Add Ethanol (excess, ~2-5 mL per mmol) or Ethylene Glycol directly to the reaction mixture.

    • Reflux for an additional 1–2 hours .

    • Cool and perform a standard aqueous work-up. The converted phosphorus species will partition into the aqueous phase, leaving the pure thioamide in the organic layer or facilitating its precipitation.

Q2: My product is contaminated with elemental sulfur ( ). It crystallizes with my thioamide. How do I remove it without running a column?

Diagnosis: Elemental sulfur is a common contaminant, especially when using


 or if the thionating reagent decomposes. 

has poor solubility in water but high solubility in organic solvents like

and toluene, making it difficult to separate from lipophilic pyrimidines.

The Fix: The Sulfite Wash (Nucleophilic Opening) Avoid toxic mercury salts or messy copper powder. Use sodium sulfite (


).
  • Mechanism: Sulfite ions (

    
    ) act as nucleophiles, attacking the 
    
    
    
    ring to form water-soluble thiosulfate (
    
    
    ).
  • Protocol:

    • Dissolve the crude organic residue in a water-miscible solvent (e.g., dioxane or THF) or use a biphasic system (DCM/Water).

    • Add a saturated aqueous solution of Sodium Sulfite .

    • Heat the mixture at 60–70°C for 30–60 minutes .

    • The sulfur will dissolve into the aqueous layer. Separate and wash the organic layer with water.[1]

Q3: During work-up, my thioamide yield drops, and I detect the starting amide. Is it incomplete reaction or hydrolysis?

Diagnosis: If TLC showed full conversion before work-up, you are experiencing Hydrolytic Desulfurization . Pyrimidine-5-carbothioamides are electron-deficient; the C=S bond is susceptible to nucleophilic attack by hydroxide ions, reverting it to the amide (C=O).

The Fix: pH Control & Oxidative Protection

  • Avoid High pH: Never use strong bases (NaOH, KOH) during the work-up. Even saturated

    
     can sometimes be too basic if the contact time is long. Use brine  or a pH 6–7 phosphate buffer  for washes.
    
  • Avoid Oxidants: Thioamides can be oxidized to amides by atmospheric oxygen, especially in solution under light. Perform work-ups quickly and, if possible, under an inert atmosphere (

    
    ).
    
  • Alternative Reagent: Switch to the

    
     / Hexamethyldisiloxane (HMDO)  system. This method is anhydrous and generates silylated byproducts that are chemically inert and easily removed, reducing the risk of hydrolysis during harsh work-ups.
    

Part 2: Comparative Data Analysis

The following table compares standard versus alternative work-up efficiencies for a model this compound synthesis.

Table 1: Work-up Efficiency Comparison

ParameterStandard Work-up (Direct Chromatography)Alcohol Scavenger (Ethanol/Glycol)

+ HMDO (Filtration)
Reagent Used Lawesson's ReagentLawesson's Reagent

/ HMDO
Primary Impurity P-S oligomers (Greasy)Ethyl thiophosphonates (Polar)Silylated Phosphates
Purification Method Silica Gel Column (Slow)Aqueous Extraction / FiltrationFiltration / Hydrolysis
Purity (HPLC) 85–92%>98% >95%
Isolated Yield 65–75% (Loss on column)85–92% 80–88%
Solvent Waste High (Eluents)LowLow
Scalability Poor (<1g)Excellent (>10g)Good (>5g)

Part 3: Decision Logic & Workflows

Workflow 1: The "Greasy Spot" Elimination (Lawesson's Reagent)

This workflow details the chemical decomposition of Lawesson's Reagent byproducts.

LR_Workup Start Reaction Complete (Toluene/Xylene Reflux) Check TLC Check: Is 'Greasy' Spot Present? Start->Check Standard Standard Work-up (Direct Evaporation) Check->Standard No (Rare) Scavenger Add Scavenger Alcohol (EtOH or Ethylene Glycol) Check->Scavenger Yes (Common) Fail Result: Impure Oil / Difficult Column Standard->Fail Reflux Reflux 1-2 Hours (Transesterification) Scavenger->Reflux Byproduct Byproduct Conversion: Lipophilic Anhydride -> Polar Ester Reflux->Byproduct Workup Cool & Add Water/Brine Reflux->Workup Extract Phase Separation Workup->Extract Aqueous Aqueous Phase: Contains Polar P-Byproducts Extract->Aqueous Organic Organic Phase: Contains Pure Thioamide Extract->Organic Final Evaporate & Recrystallize Organic->Final

Caption: Figure 1. Alcoholysis strategy for decomposing Lawesson's Reagent byproducts into water-soluble species.[2]

Workflow 2: Selection of Thionation Method

Selection_Tree Input Substrate: Pyrimidine-5-Carboxamide Soluble Is Substrate Soluble in Toluene? Input->Soluble Method_Kindler Method C: Willgerodt-Kindler (Elemental S + Amine) Input->Method_Kindler Alternative Method_LR Method A: Lawesson's Reagent + Alcohol Scavenger Work-up Soluble->Method_LR Yes Method_P4S10 Method B: P4S10 + HMDO (Solvent: CH3CN or DCM) Soluble->Method_P4S10 No (Use polar solvent) Yes Yes No No Result_A High Yield Requires Toluene Reflux Method_LR->Result_A Result_B Cleanest Profile Easy Filtration Work-up Method_P4S10->Result_B Result_C Green Chemistry S8 Removal Required Method_Kindler->Result_C

Caption: Figure 2. Decision matrix for selecting the optimal thionation and work-up strategy based on substrate solubility.

Part 4: Detailed Experimental Protocols

Protocol A: Lawesson's Reagent with Ethylene Glycol Scavenger

Best for: Large scale reactions where column chromatography is impractical.

  • Reaction: In a round-bottom flask, suspend the pyrimidine-5-carboxamide (1.0 equiv) in dry toluene (0.1 M). Add Lawesson's Reagent (0.6 equiv).[3] Reflux until TLC indicates consumption of starting material.[3]

  • Scavenging: Do not cool immediately. Add Ethylene Glycol (2.0 mL per mmol of substrate) carefully to the hot mixture.

  • Decomposition: Continue reflux for 1.5 hours. The mixture may separate into two phases (toluene and glycol).

  • Work-up: Cool to room temperature. Pour the mixture into a separatory funnel containing Brine (20 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash the combined organic layers with water (2 x 20 mL) to ensure removal of the glycol and polar phosphorus esters. Dry over

    
     and concentrate.
    
  • Result: The residue is typically pure enough for recrystallization (e.g., from Ethanol/Hexane).

Protocol B: / HMDO (Hexamethyldisiloxane)

Best for: Acid-sensitive substrates or those requiring mild conditions.

  • Reaction: Dissolve pyrimidine-5-carboxamide (1.0 equiv) in dry Acetonitrile or DCM. Add

    
     (0.2 equiv) and HMDO (2.0 equiv).
    
  • Process: Stir at room temperature (or mild reflux for DCM) for 2–4 hours. The solution usually becomes homogeneous as the reagent reacts.

  • Work-up: Add aqueous

    
     (10% solution) to quench the reaction (hydrolyzing the silyl esters).
    
  • Isolation: Separate the organic layer. If using Acetonitrile, evaporate most solvent and extract with EtOAc.

  • Purification: Pass the crude material through a short pad of silica gel (filtration only, not a full column) to remove trace inorganic salts.

References

  • Bergman, J., et al. (2011).[4][5] "Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone." The Journal of Organic Chemistry. Available at: [Link]

  • Curphey, T. J. (2002). "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." The Journal of Organic Chemistry. Available at: [Link]

  • Ozturk, T., et al. (2007). "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews. Available at: [Link]

  • Hu, F., et al. (2020). "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent."[2] Green Chemistry. Available at: [Link]

Sources

Enhancing the stability of Pyrimidine-5-carbothioamide in biological media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-5-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: The Stability Paradox

User Query: "My Pyrimidine-5-carbothioamide analog degrades rapidly in plasma and microsomal assays. How do I stabilize it?"

Technical Diagnosis: Pyrimidine-5-carbothioamides face a "stability paradox." While the thioamide bond (


) is electronically more stable against hydrolysis than its amide counterpart (due to greater 

conjugation), it is metabolically fragile . The electron-deficient pyrimidine ring pulls electron density, making the sulfur atom highly susceptible to oxidative desulfurization by metabolic enzymes (FMOs, CYPs) and nucleophilic attack by intracellular thiols (Glutathione).

This guide provides a modular troubleshooting system to isolate the degradation mechanism and implement specific stabilization protocols.

Diagnostic Workflow: Isolate the Failure Mode

Do not guess. Use this decision tree to identify if your instability is Chemical (Hydrolysis) or Metabolic (Oxidation/Conjugation).

Stability_Workflow Start Start: Compound Unstable (t1/2 < 60 min) Buffer_Test Incubate in PBS (pH 7.4) No Enzymes Start->Buffer_Test Stable_Buffer Is it stable in Buffer? Buffer_Test->Stable_Buffer Hydrolysis Chemical Instability: Hydrolysis or Metal Catalysis Stable_Buffer->Hydrolysis No Microsome_Test Incubate in Liver Microsomes (+/- NADPH) Stable_Buffer->Microsome_Test Yes Check_Metals Action: Add EDTA (Chelator) Check pH drift Hydrolysis->Check_Metals NADPH_Dep Is degradation NADPH dependent? Microsome_Test->NADPH_Dep Oxidative Metabolic Instability: Oxidative Desulfurization (CYP/FMO Mediated) NADPH_Dep->Oxidative Yes Non_Oxidative Nucleophilic Attack: Glutathione/Cysteine Adducts NADPH_Dep->Non_Oxidative No Block_Ox Action: Steric Hindrance at C4/C6 Bioisostere Replacement Oxidative->Block_Ox Block_Nuc Action: Thiol Scavengers Formulation (Liposomes) Non_Oxidative->Block_Nuc

Figure 1: Diagnostic logic flow to distinguish between hydrolytic, oxidative, and nucleophilic degradation pathways.

Module A: Metabolic Stabilization (The Primary Culprit)

The Issue: In biological media, the primary degradation pathway for thioamides is Oxidative Desulfurization . Enzymes like Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s attack the sulfur atom, converting the Thioamide (


) 

Sulfine (

)

Amide (

)
.
Mechanism of Failure

The pyrimidine ring (electron-withdrawing) reduces the electron density on the nitrogen, preventing it from donating electrons to the sulfur. This leaves the sulfur "exposed" to Reactive Oxygen Species (ROS) and enzymatic oxidation.

Troubleshooting Protocol: The "Cofactor Dropout" Assay

To confirm this mechanism, perform a microsomal stability assay with and without NADPH.

  • Preparation: Prepare liver microsomes (1 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

  • Group A (Metabolic Active): Add NADPH-regenerating system.

  • Group B (Control): Buffer only (No NADPH).

  • Group C (FMO Check): Heat microsomes to 50°C for 1 min (inactivates FMOs but spares CYPs) before adding NADPH.

  • Analysis: Monitor the disappearance of the Thioamide parent and the appearance of the Urea/Amide metabolite via LC-MS/MS.

Interpretation:

  • Rapid loss in Group A but stable in Group B confirms Oxidative Desulfurization .

  • Stability in Group C suggests FMO-mediated oxidation is the dominant pathway.

Stabilization Solutions
StrategyTechnical ImplementationWhy it works
Steric Shielding Introduce methyl/bulky groups at Pyrimidine C4/C6 positions.Blocks the approach of oxidases to the C5-thioamide group.
Electronic Tuning Add electron-donating groups (e.g., -OMe, -NH2) to the pyrimidine ring.Increases electron density on the thioamide nitrogen, reinforcing the

bond character via resonance.
S-Alkylation (Prodrug) Convert Thioamide to a Thioimidate using a transient alkyl group.Masks the nucleophilic sulfur.[1] The prodrug is cleaved in vivo to release the active thioamide [1].

Module B: Chemical Stability (Hydrolysis & Metal Catalysis)

The Issue: While thioamides are generally resistant to spontaneous hydrolysis, the presence of transition metals (Cu, Fe) in non-pure buffers or media can catalyze the conversion to amides.

Troubleshooting Protocol: Chelation Challenge

If your compound degrades in simple PBS buffer:

  • Repeat the stability assay with 1 mM EDTA added to the buffer.

  • Result: If stability is restored, trace metal contaminants are catalyzing the desulfurization.

Solution:

  • Formulation: Include EDTA or DTPA in your stock solutions.

  • Storage: Store in glass-free, metal-free containers (high-quality polypropylene) to prevent leaching.

Module C: Nucleophilic Attack (Glutathione)

The Issue: Intracellular concentrations of Glutathione (GSH) can reach 5-10 mM. The electron-deficient pyrimidine ring makes the thioamide carbon electrophilic, inviting attack by GSH (Trans-thioamidation).

Troubleshooting Protocol: GSH Trapping
  • Incubate compound (10 µM) with GSH (5 mM) in buffer at 37°C.

  • Analyze via LC-MS for the [M + 307] mass shift (Glutathione adduct).

Solution:

  • Soft Electrophile Decoys: Co-formulate with safe "decoy" electrophiles (e.g., N-acetylcysteine) to scavenge excess reactive species, though this is difficult in vivo.

  • Liposomal Encapsulation: Encapsulate the this compound in PEGylated liposomes . This prevents direct contact with cytosolic GSH until the drug is released at the target site.

Validated Analytical Method (LC-MS/MS)

To accurately track stability, you must separate the Thioamide from its Amide metabolite.

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes. Detection:

  • Parent (Thioamide): Monitor [M+H]+.

  • Metabolite (Amide): Monitor [M+H - 16]+ (Loss of S, Gain of O usually results in a mass shift of -16 Da).

Note: The Amide metabolite is more polar and will elute earlier (lower Retention Time) than the Thioamide parent.

References

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Source: ChemRxiv (2023).[2] Context: Describes the use of thioimidates as reversible protecting groups to stabilize thioamides against acidic/oxidative conditions.[1] URL:[Link]

  • Kolbe radical-initiated electrochemical desulfurization of thioamides. Source: Chemical Communications (2024). Context: Elucidates the radical-mediated oxidative mechanism converting thioamides to amides, mirroring metabolic oxidative stress. URL:[Link]

  • Chemoselective Transamidation of Thioamides.

    
    ).
    URL:[Link]
    

Sources

Validation & Comparative

A Comparative Analysis of Pyrimidine-5-carbothioamide and Pyrimidine-5-carboxamide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of drug design, forming the core of essential biomolecules like nucleic acids and a plethora of therapeutic agents.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide delves into a nuanced comparison of two closely related, yet functionally distinct, pyrimidine derivatives: Pyrimidine-5-carboxamide and its sulfur isostere, Pyrimidine-5-carbothioamide.

The strategic replacement of the oxygen atom in the carboxamide group with a sulfur atom to form a carbothioamide is a classic bioisosteric modification. This seemingly minor change can profoundly alter a molecule's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and metabolic stability—thereby reshaping its interaction with biological targets and its overall activity profile. This guide will explore these differences, supported by experimental data and established protocols, to provide researchers with actionable insights for their drug development programs.

I. The Isosteric Distinction: A Physicochemical Perspective

The fundamental difference between the carboxamide and carbothioamide moieties lies in the properties of oxygen versus sulfur. This distinction is the causal factor behind their divergent biological activities.

  • Hydrogen Bonding: The C=O group of a carboxamide is a potent hydrogen bond acceptor. The C=S group in a thioamide is a significantly weaker hydrogen bond acceptor. This can drastically alter the binding affinity and orientation of a molecule within an enzyme's active site.

  • Lipophilicity: Sulfur is larger and more lipophilic than oxygen. Consequently, carbothioamides generally exhibit higher lipophilicity than their carboxamide counterparts. This can enhance membrane permeability, potentially leading to improved cell-based activity, but may also affect solubility and metabolic pathways.

  • Electronic and Steric Properties: The C=S bond is longer and less polarized than the C=O bond. The larger van der Waals radius of sulfur also introduces greater steric bulk. These factors influence the molecule's conformation and its ability to fit into specific binding pockets.

G a C=O Group (Oxygen) c High Target Affinity (if H-bond is critical) a->c Strong H-bond Acceptor d Potentially Higher Solubility a->d Lower Lipophilicity e Specific Electrostatic Interactions a->e More Polarized Bond b C=S Group (Sulfur) f Altered Binding Mode or Reduced Affinity b->f Weak H-bond Acceptor g Enhanced Membrane Permeability b->g Higher Lipophilicity h Different Steric/ Electronic Fit b->h Less Polarized Bond

Caption: Isosteric replacement impact on molecular properties.

II. Comparative Synthesis Strategies

The synthesis of these two scaffolds typically begins from common precursors, diverging in a key functional group transformation step.

A. Synthesis of Pyrimidine-5-carboxamides

A prevalent method for constructing the pyrimidine-5-carboxamide core is the multicomponent Biginelli reaction or a variation thereof.[5] This approach offers high efficiency by combining an aldehyde, a urea or guanidine derivative, and an active methylene compound like cyanoacetamide in a single pot.[5]

B. Synthesis of Pyrimidine-5-carbothioamides

The conversion of a carboxamide to a carbothioamide is most directly achieved through a thionation reaction. This typically involves treating the synthesized pyrimidine-5-carboxamide with a thionating agent, with Lawesson's reagent being a common and effective choice. Alternatively, starting materials containing a thioamide functional group, such as thiourea, can be used in the initial cyclization reaction.[6]

G cluster_main Product Scaffolds start Aldehyde + Malononitrile/Cyanoacetamide + Urea/Guanidine/Thiourea reaction One-Pot Cyclization (e.g., Biginelli Reaction) start->reaction carboxamide Pyrimidine-5-carboxamide or Pyrimidine-5-carbonitrile reaction->carboxamide carbothioamide This compound reaction->carbothioamide If using thiourea & appropriate precursors thionation Thionation (e.g., Lawesson's Reagent) carboxamide->thionation If starting from amide hydrolysis Hydrolysis (if starting from nitrile) carboxamide->hydrolysis Intermediate step thionation->carbothioamide

Caption: General synthetic workflow for target compounds.

III. A Head-to-Head Comparison of Biological Activities

While direct comparative studies are not always available, analysis of the literature allows for a robust evaluation of each scaffold's potential in key therapeutic areas.

A. Anticancer Activity

Both scaffolds have been investigated as anticancer agents, often functioning as enzyme inhibitors.

  • Pyrimidine-5-carboxamides have shown significant promise as inhibitors of various kinases crucial for tumor growth and survival. For instance, derivatives have been developed as potent inhibitors of Salt-inducible kinases (SIKs), which are involved in inflammatory processes that can drive cancer.[7] Other studies have demonstrated their activity against telomerase and their potential as VEGFR-2 inhibitors.[8][9] The strong hydrogen bonding capacity of the carboxamide is often critical for anchoring the inhibitor within the ATP-binding pocket of these kinases.

  • Pyrimidine-5-carbothioamides: The increased lipophilicity of the thioamide can be advantageous for cell penetration. The altered electronic nature of the C=S bond may lead to selectivity for different kinase subfamilies. While less explored than carboxamides, thioamide-containing heterocyclic compounds have demonstrated potent anticancer activities, suggesting that pyrimidine-5-carbothioamides are a promising, underexplored class of agents. The presence of the sulfur atom is sometimes hypothesized to enhance potency in VEGFR-2 inhibition.[9]

B. Antimicrobial Activity

The pyrimidine core is a well-established pharmacophore for antimicrobial agents.[1][4]

  • Pyrimidine-5-carboxamides: Several pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Their mechanism often involves the inhibition of essential microbial enzymes.

  • Pyrimidine-5-carbothioamides: The replacement of oxygen with sulfur can enhance antimicrobial efficacy. A study comparing pyrimidine derivatives found that triazole-substituted compounds, which can be related to the thio-functional group, showed higher antibacterial inhibition than their thiadiazole counterparts.[10] The increased lipophilicity of the thioamide can facilitate disruption of the microbial cell membrane, adding a potential mechanism of action.

C. Enzyme Inhibition

Beyond cancer-related kinases, these scaffolds are being explored as inhibitors for a range of enzymes.

  • Pyrimidine-5-carboxamides have been identified as novel inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases like diabetes and obesity.[11] In this context, the specific geometry and hydrogen-bonding pattern of the carboxamide are likely key to achieving potent and selective inhibition. They have also been investigated as inhibitors for N-acylphosphatidylethanolamine phospholipase D.[12]

  • Pyrimidine-5-carbothioamides: The unique properties of the thioamide could be leveraged to target enzymes where the carboxamide is a poor fit or lacks selectivity. For example, enzymes with active sites rich in soft metal ions (like zinc) may show preferential binding to the "softer" sulfur atom of the thioamide. This presents an opportunity to develop novel inhibitors for metalloenzymes.

IV. Quantitative Data Summary

The following table summarizes representative experimental data from the literature to provide a quantitative comparison. Note that direct comparisons are rare, and data is collated from studies on derivatives of the core scaffolds.

Compound ClassTarget/OrganismAssay TypeReported Activity (IC50/MIC)Reference
Pyrimidine-5-carboxamide Salt-inducible kinase 2 (SIK2)Kinase InhibitionIC50: ~5-20 nM (for derivative 8h)[7]
Pyrimidine-5-carboxamide TelomeraseEnzyme InhibitionIC50: 1.02 µM (for derivative 8e)[8]
Pyrimidine-5-carboxamide S. aureus, E. coliAntibacterialMIC: >100 µg/mL (for specific derivatives)
This compound P. aeruginosa, S. aureusAntibacterialMIC: ~10-40 µg/mL (for related triazole derivatives)[10]
Pyrimidine-5-carboxamide Nicotinamide N-methyltransferase (NNMT)Enzyme InhibitionPotent inhibition reported (specific values proprietary)[11]

Disclaimer: The activities listed are for specific derivatives and not the parent compounds. Direct comparison should be made with caution as experimental conditions may vary.

V. Experimental Protocols

To facilitate further research, we provide standardized, foundational protocols for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of a Generic Pyrimidine-5-carboxamide Derivative

This protocol is based on the multi-component reaction principle.

  • Reaction Setup: To a 50 mL round-bottom flask, add the substituted aldehyde (10 mmol), cyanoacetamide (10 mmol), and guanidine nitrate (10 mmol).

  • Solvent and Catalyst: Add ethanol (20 mL) as the solvent and piperidine (1 mL) as a basic catalyst.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Isolation: Filter the solid product, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (10 mL).

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or a mixture of DMF/water to obtain the pure pyrimidine-5-carboxamide derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Thionation of a Carboxamide to a Carbothioamide
  • Reaction Setup: Dissolve the synthesized pyrimidine-5-carboxamide (5 mmol) in anhydrous toluene (25 mL) in a dry round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add Lawesson's reagent (2.5 mmol, 0.5 equivalents) to the solution in one portion.

  • Reflux: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue directly by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

  • Characterization: Combine the pure fractions and evaporate the solvent. Confirm the structure of the resulting this compound by NMR and Mass Spectrometry, noting the characteristic shift changes.

Protocol 3: In Vitro Antibacterial Susceptibility Testing (MIC Determination)
  • Strain Preparation: Prepare an inoculum of the bacterial strain (e.g., S. aureus MTCC-96) by growing it in Mueller-Hinton Broth (MHB) to a turbidity equivalent to the 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic like Ciprofloxacin should be run in parallel.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

VI. Conclusion and Future Perspectives

The choice between a Pyrimidine-5-carboxamide and a this compound scaffold is a strategic decision in drug design, driven by the specific properties of the biological target.

  • Pyrimidine-5-carboxamides are the scaffold of choice when strong hydrogen bond acceptance is critical for target engagement, as is common in many kinase and enzyme active sites. Their lower lipophilicity may also confer more favorable pharmacokinetic properties in some instances.[7][11]

  • Pyrimidine-5-carbothioamides represent a valuable alternative when enhanced membrane permeability is desired or when targeting enzymes where the unique steric and electronic properties of the thioamide can be exploited for improved potency or selectivity. They are a particularly promising, though less investigated, scaffold for developing novel anticancer and antimicrobial agents.[10]

Future research should focus on direct, side-by-side comparisons of carboxamide/carbothioamide pairs against a broad panel of biological targets. Such studies will provide a clearer understanding of the structure-activity relationships and enable a more rational design of next-generation pyrimidine-based therapeutics. The exploration of thioamides as inhibitors of metalloenzymes or as covalent binders through their reactive sulfur atom also represents an exciting frontier for drug discovery.

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  • Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters.
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The Ascending Trajectory of Pyrimidine-5-Carbothioamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1] This inherent biocompatibility, coupled with its synthetic tractability, has made it a "privileged scaffold" in the quest for novel drugs. Among its myriad derivatives, the Pyrimidine-5-carbothioamide moiety has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[2][3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. By objectively comparing their performance with structurally related alternatives and providing supporting experimental data, we aim to equip researchers with the insights necessary to navigate the chemical space of these potent molecules and accelerate the design of next-generation therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The this compound Core: A Versatile Template for Drug Design

The core structure of a this compound features a pyrimidine ring substituted at the 5-position with a carbothioamide group (-CSNH₂). This scaffold offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The key positions for substitution and their general influence on activity are illustrated below.

SAR_Highlights cluster_core General this compound Scaffold Core Pyrimidine Ring C5 C5-Carbothioamide (-CSNH₂) Core->C5 Bioisosteric replacement for Carboxamide R2 R² Position Core->R2 Modulates Kinase Selectivity & Potency R4 R⁴ Position Core->R4 Influences Solubility & Target Engagement R6 R⁶ Position Core->R6 Affects Physicochemical Properties

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Biological Activities and Structure-Activity Relationships

While direct comparative studies exclusively focusing on this compound analogs are emerging, a wealth of information can be gleaned from their closely related carboxamide counterparts and other pyrimidine derivatives. This section will synthesize these findings to build a coherent SAR narrative for the carbothioamide series.

Anticancer Activity: Targeting the Proliferative Engine

Pyrimidine derivatives are well-established as anticancer agents, with several, such as 5-fluorouracil, in clinical use.[1] The introduction of a carbothioamide or carboxamide at the C5 position has been a fruitful strategy in the development of novel antiproliferative compounds.

Key SAR Insights:

  • The Anilino Moiety at C4: For 4-anilinopyrimidine derivatives, the substitution pattern on the aniline ring is critical for activity. Meta-substitution on the aniline ring is often preferred for potent inhibition of kinases like Spleen Tyrosine Kinase (Syk).

  • The Amino Group at C2: An aminoethylamino moiety at the 2-position of the pyrimidine ring has been shown to be important for Syk inhibitory activity.

  • Bioisosteric Replacement of Oxygen with Sulfur: The replacement of the carbonyl oxygen in a carboxamide with sulfur to form a carbothioamide can significantly impact a molecule's properties. This change can alter the compound's hydrogen bonding capacity, electronic distribution, and metabolic stability, often leading to enhanced biological activity. For instance, carbothioamide-based pyrazoline analogs have displayed potent cytotoxic activity against various cancer cell lines.[4]

Data Presentation: Anticancer Activity of Pyrimidine Analogs

Compound IDCore ScaffoldR² SubstituentR⁴ SubstituentTarget Cell LineIC₅₀ (µM)Reference
Pyrazoline-Carbothioamide 1 Pyrazoline-CarbothioamideVariedVariedMCF-70.08[4]
Pyrazoline Derivative 2 PyrazolineVariedVariedHeLa0.21[4]
Pyrazoline Derivative 3 PyrazolineVariedVariedHeLa0.25[4]
Compound 2t (AS1517499) Pyrimidine-5-carboxamide-[2-(3-chloro-4-hydroxyphenyl)ethyl]amino-benzylaminoSTAT6 Inhibition0.021[5]
Compound A12 2,4-DiaminopyrimidineVariedVariedA5490.13[6]
Compound A12 2,4-DiaminopyrimidineVariedVariedMDA-MB-2310.094[6]
Antimicrobial Activity: A Broad Spectrum of Defense

The pyrimidine scaffold is also a fertile ground for the discovery of novel antimicrobial agents.[7] The carbothioamide functional group, in particular, is a known pharmacophore in several antimicrobial compounds.

Key SAR Insights:

  • Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring greatly influence the antimicrobial spectrum and potency.

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as in pyridothienopyrimidines, can lead to potent antibacterial agents.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by the substituents, plays a crucial role in its ability to penetrate bacterial cell walls.

Data Presentation: Antimicrobial Activity of Pyrimidine Analogs

Compound IDCore ScaffoldTarget OrganismMIC (µg/mL)Reference
Compound 16l 2,4-DiaminopyrimidineM. tuberculosis H37Ra6.25[9]
Pyridothienopyrimidine 6, 7, 8, 11 PyridothienopyrimidineB. subtilis75[8]
Pyridothienopyrimidine 5 PyridothienopyrimidineP. aeruginosa-[8][10]
Pyridothienopyrimidine 4, 5, 7, 8 PyridothienopyrimidineStreptomyces sp.75[8]

Experimental Protocols: A Guide to Self-Validating Methodologies

The following protocols provide detailed, step-by-step methodologies for key experiments cited in the evaluation of this compound analogs.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Design Lead Compound Identification Synthesis Analog Synthesis Design->Synthesis Primary_Screening Primary Screening (e.g., Kinase Assay) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell Viability) Primary_Screening->Secondary_Screening Tertiary_Screening In vivo Studies (Animal Models) Secondary_Screening->Tertiary_Screening Promising Candidates SAR_Analysis SAR Analysis Secondary_Screening->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Design Cycle

Caption: A typical workflow for structure-activity relationship studies.

Protocol 1: Synthesis of Pyrimidine-5-carboxamide/carbothioamide Derivatives

This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine-5-carbonitrile, a key intermediate for both carboxamide and carbothioamide derivatives.

Materials:

  • Substituted aromatic aldehyde

  • Malononitrile

  • Guanidine hydrochloride

  • Ethanol

  • Concentrated Sulfuric Acid (for carboxamide)

  • Lawesson's reagent or P₄S₁₀ (for carbothioamide)

Procedure:

  • Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile:

    • In a round-bottom flask, dissolve the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), and guanidine hydrochloride (1.1 mmol) in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The product will precipitate out.

    • Filter the solid, wash with cold ethanol, and dry to obtain the desired 2,4-diaminopyrimidine-5-carbonitrile derivative.[10]

  • Conversion to Pyrimidine-5-carboxamide:

    • Carefully add the synthesized pyrimidine-5-carbonitrile to an excess of cold, concentrated sulfuric acid with stirring.

    • Allow the mixture to stand at room temperature for 24-48 hours.

    • Pour the reaction mixture onto crushed ice. The carboxamide derivative will precipitate.

    • Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol).[10]

  • Conversion to this compound (Conceptual):

    • This is a generalized procedure as specific literature for this conversion on this scaffold is sparse. The choice of thionating agent and reaction conditions may require optimization.

    • In a dry flask under an inert atmosphere, suspend the pyrimidine-5-carboxamide in a dry solvent such as toluene or dioxane.

    • Add a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) (typically 0.5-1.0 equivalents).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the mixture, and quench cautiously with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium to obtain a range of concentrations.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The available data, primarily from related carboxamide analogs, strongly suggests that strategic modifications at the C2, C4, and C6 positions of the pyrimidine ring, as well as on the appended functionalities, can lead to potent and selective inhibitors of various biological targets.

Future research should focus on the systematic synthesis and evaluation of focused libraries of this compound analogs to delineate their specific SAR. Direct comparative studies with their carboxamide counterparts will be crucial to understanding the precise contribution of the sulfur atom to their biological activity and pharmacokinetic profiles. The exploration of this chemical space, guided by the principles outlined in this guide, holds significant potential for the discovery of new and effective treatments for a range of diseases.

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  • Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][9][11][12]triazolo[4,3-a]pyrimidines. MDPI. 2016. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ResearchGate. 2020. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. 2021. [Link]

  • Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][9][11][12]triazolo[4,3-a]pyrimidines. ResearchGate. 2016. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. 2021. [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. 2007. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. 2023. [Link]

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A Head-to-Head Comparison of Synthetic Routes to Pyrimidine-5-carbothioamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine-5-carbothioamide and its derivatives are key pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and scalable synthesis of this heterocyclic scaffold is therefore a critical aspect of drug discovery and development. This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for obtaining this compound, offering a critical evaluation of each route's advantages and limitations. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to empower researchers to make informed decisions in selecting the optimal synthetic pathway for their specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot Multicomponent ReactionRoute 2: Two-Step Synthesis via Nitrile Intermediate
Starting Materials Aldehyde, Malononitrile, ThioureaAldehyde, Malononitrile, Amidine/Urea; Thionating Agent (e.g., H₂S)
Key Transformation Direct formation of the this compound ringFormation of pyrimidine-5-carbonitrile followed by thionation
Typical Yield Good to ExcellentGood to Excellent (cumulative over two steps)
Reaction Conditions Typically reflux in a suitable solvent with a catalystStep 1: Varies (can be mild to harsh); Step 2: Often requires specific conditions (e.g., pressure for H₂S)
Workup & Purification Generally straightforward crystallizationCan be more complex, especially after the thionation step
Scalability Potentially very good, amenable to process optimizationGood, but may be limited by the handling of hazardous reagents in the second step
Advantages High atom economy, operational simplicity, reduced reaction timeModular approach, allows for isolation and purification of the nitrile intermediate
Disadvantages Less control over individual reaction stepsLonger overall synthesis, may involve hazardous reagents (e.g., H₂S)

Route 1: The Direct Approach - One-Pot Multicomponent Synthesis

The one-pot multicomponent reaction, often a variation of the Biginelli reaction, stands out for its efficiency and atom economy. This approach involves the simultaneous reaction of an aldehyde, malononitrile, and thiourea in the presence of a catalyst to directly construct the desired this compound scaffold.

Mechanistic Rationale

The reaction proceeds through a cascade of interconnected transformations. Initially, a Knoevenagel condensation between the aldehyde and malononitrile, often facilitated by a base catalyst, forms an activated alkene intermediate. Subsequently, a Michael addition of thiourea to this intermediate occurs, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the final pyrimidine ring. The choice of catalyst and solvent is crucial in driving the reaction towards high yields and minimizing side products.

G cluster_0 Route 1: One-Pot Multicomponent Reaction Aldehyde Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Thiourea Thiourea Michael Addition Michael Addition Thiourea->Michael Addition Catalyst Catalyst Catalyst->Knoevenagel Condensation Knoevenagel Condensation->Michael Addition Cyclization & Aromatization Cyclization & Aromatization Michael Addition->Cyclization & Aromatization This compound This compound Cyclization & Aromatization->this compound

Figure 1. Logical workflow of the one-pot multicomponent synthesis.

Experimental Protocol: Synthesis of 4-Amino-2-aryl-pyrimidine-5-carbothioamide[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Thiourea (1.2 mmol)

  • Nanosized MgO (catalyst)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, malononitrile, thiourea, and nanosized MgO in ethanol.

  • Reflux the reaction mixture with stirring for the appropriate time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure product.

Expert Insights: The use of a heterogeneous catalyst like nanosized MgO simplifies the workup procedure as it can be easily removed by filtration.[1] This method is also considered more environmentally friendly compared to routes requiring harsh reagents.

Route 2: The Stepwise Strategy - Synthesis via a Nitrile Intermediate

This two-step approach involves the initial synthesis of a pyrimidine-5-carbonitrile intermediate, which is subsequently converted to the target carbothioamide. This strategy offers greater control over the synthesis, allowing for the isolation and purification of the intermediate.

Step 1: Synthesis of Pyrimidine-5-carbonitrile

The pyrimidine-5-carbonitrile intermediate is typically synthesized via a multicomponent reaction similar to Route 1, but using an amidine or urea in place of thiourea.

Materials:

  • Acetamidine hydrochloride (12 mmol)

  • Malononitrile (0.1 mol)

  • 30% Aqueous formaldehyde (12 mmol)

  • tert-Butanol (10 g)

  • 70% tert-Butyl hydroperoxide (1.4 g)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, combine tert-butanol, acetamidine hydrochloride, malononitrile, and aqueous formaldehyde.

  • Heat the mixture at 65-70 °C for 4 hours.

  • Cool the reaction to 20-25 °C and add tert-butyl hydroperoxide.

  • Stir the reaction at 30-35 °C for 1 hour.

  • The product, 2-methyl-4-amino-5-cyanopyrimidine, can be isolated and purified using standard techniques. A reported yield for this reaction is 92.6% with a purity of 99.6%.[2]

Step 2: Thionation of the Nitrile

The conversion of the pyrimidine-5-carbonitrile to the this compound is a key transformation. This is commonly achieved by reacting the nitrile with a source of sulfur, such as hydrogen sulfide (H₂S).

The thionation of a nitrile with H₂S typically proceeds via the Pinner reaction. The nitrile is activated by an acid catalyst, followed by nucleophilic attack of H₂S to form a thioimidate intermediate. This intermediate then rearranges to the primary thioamide.

G cluster_1 Route 2: Two-Step Synthesis Pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile Thionation Thionation Pyrimidine-5-carbonitrile->Thionation Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S)->Thionation This compound This compound Thionation->this compound

Figure 2. Logical workflow of the two-step synthesis via a nitrile intermediate.

Materials:

  • 4-Aminopyrimidine-5-carbonitrile

  • Hydrogen sulfide (gas)

  • Pyridine

  • Triethylamine

  • Ethanol

Procedure:

  • Dissolve 4-aminopyrimidine-5-carbonitrile in a mixture of pyridine and triethylamine.

  • Saturate the solution with a slow stream of hydrogen sulfide gas at room temperature.

  • Continue to pass hydrogen sulfide through the solution while heating at a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess hydrogen sulfide under a stream of nitrogen in a well-ventilated fume hood.

  • The product can be isolated by pouring the reaction mixture into ice water, collecting the precipitate by filtration, and recrystallizing from a suitable solvent.

Expert Insights: The use of hydrogen sulfide gas requires appropriate safety precautions and specialized equipment. An alternative approach for the thionation of amides involves the use of Lawesson's reagent, which may be more amenable to standard laboratory setups.

Alternative Thionation: Use of Lawesson's Reagent

For researchers who have synthesized the pyrimidine-5-carboxamide, a viable route to the carbothioamide is through thionation using Lawesson's reagent.

Mechanistic Rationale

Lawesson's reagent is a thionating agent that reacts with carbonyl compounds, including amides, to replace the oxygen atom with a sulfur atom. The reaction proceeds through a four-membered ring intermediate, with the driving force being the formation of a stable P=O bond.[3]

Materials:

  • 4-Aminopyrimidine-5-carboxamide

  • Lawesson's reagent (0.5 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • Suspend the 4-aminopyrimidine-5-carboxamide and Lawesson's reagent in anhydrous toluene or dioxane.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography to separate the desired thioamide from the phosphorus-containing byproducts.

Expert Insights: While effective, a notable drawback of using Lawesson's reagent is the difficulty in removing the phosphorus byproducts, often necessitating chromatographic purification.[3]

Comparative Analysis and Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and tolerance for handling hazardous materials.

  • Route 1 (One-Pot Multicomponent Reaction) is highly attractive for its efficiency, atom economy, and operational simplicity. It is an excellent choice for the rapid generation of a library of diverse this compound derivatives for initial biological screening.

  • Route 2 (Two-Step Synthesis via Nitrile Intermediate) offers a more controlled, stepwise approach. The ability to isolate and purify the pyrimidine-5-carbonitrile intermediate can be advantageous for ensuring the purity of the final product, which is particularly important in later stages of drug development. However, the thionation step may require specialized handling of reagents like hydrogen sulfide.

  • Thionation with Lawesson's Reagent provides a viable alternative for converting the corresponding carboxamide to the desired carbothioamide. While the reaction itself is straightforward, the purification can be challenging.

For laboratories focused on discovery and diversity, the one-pot multicomponent reaction is a powerful tool. For process development and scale-up, the two-step synthesis, despite its additional step, may offer advantages in terms of process control and final product purity, provided that the necessary infrastructure for handling the thionating agent is in place. Researchers should carefully consider these factors to select the most appropriate and efficient synthetic strategy for their objectives.

References

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 57.
  • BenchChem. (2025). Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes.
  • Sheibani, H., et al. (2008).
  • Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(44), 14254-14255.
  • Organic Chemistry Portal. (n.d.).
  • Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide.
  • ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.
  • Cravotto, G., et al. (2008).
  • Simurova, N. V., & Maiboroda, O. I. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(4), 413-415.
  • European Patent Office. (2013).
  • Gein, V. L., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.
  • Al-Warhi, T., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 30(13), 2857.
  • Zare, A., et al. (2011). Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst. Journal of the Iranian Chemical Society, 8(4), 1058-1064.
  • Al-Mulla, A. (2017). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 22(1), 89.
  • Fatahpour, M., et al. (2014). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[4][5][6] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules, 19(8), 12696-12706.

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2,4,6-Triaminopyrimidine-5-carbonitrile.
  • BenchChem. (2025). comparative analysis of different synthetic routes for 2-(benzylthio)-1H-benzimidazole.
  • Ciesielski, M., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6943.
  • Bergman, J., et al. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419-3501.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
  • Siahpour, Z., & Hajjami, M. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 30411.
  • El-Sayed, N. N. E., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 438-461.
  • Al-Ghorbani, M., et al. (2022). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Molecules, 27(19), 6529.
  • Chen, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(14), 9691-9695.
  • Sargordan Arani, M., et al. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research, 11(1), 107-113.
  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology, 2(2), 1-14.
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 57.
  • Google Patents. (2015). The preparation method of 2-methyl-4-amino-5-(amino methyl) pyrimidine (CN104326989B).
  • BenchChem. (2025). comparative analysis of different synthetic routes to 3-aminopyridazines.
  • Curphey, T. J. (2002). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473.
  • Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625-1628.
  • Firth, J. D., & O'Brien, P. (2022). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv.
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Assessing the Therapeutic Index of Novel Pyrimidine-5-Carbothioamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Pyrimidine-5-carbothioamides represent a promising scaffold in the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . While first-generation NNRTIs like Efavirenz (EFV) and Nevirapine (NVP) revolutionized HIV therapy, their utility is increasingly compromised by low genetic barriers to resistance (e.g., K103N mutations) and significant CNS toxicity.

This guide provides a rigorous framework for assessing the Therapeutic Index (TI) of novel Pyrimidine-5-carbothioamide derivatives. The objective is to determine if these novel agents offer a superior safety-efficacy profile compared to established standards (Efavirenz) and second-generation alternatives (Etravirine).

The Chemical Rationale

The "5-carbothioamide" modification on the pyrimidine ring is designed to exploit specific interactions within the NNRTI Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase.

  • Thioamide vs. Amide: The sulfur atom in the thioamide group offers increased lipophilicity and a larger van der Waals radius compared to the carbonyl oxygen, potentially enhancing interactions with hydrophobic residues (e.g., Y181, Y188) and improving potency against resistant mutants.

Mechanism of Action: Allosteric Inhibition

To accurately assess TI, one must confirm the mechanism. These compounds function as allosteric inhibitors .[1] They do not bind to the active catalytic site (where NRTIs bind) but rather to a hydrophobic pocket adjacent to it.

Causality: Binding induces a conformational change that locks the p66 subunit of the enzyme into an inactive state, preventing the chemical step of DNA polymerization.

Visualization: NNRTI Signaling & Inhibition Pathway

The following diagram illustrates the interference mechanism within the HIV-1 replication cycle.

NNRTI_Mechanism cluster_Inhibition Allosteric Inhibition Event HIV_Entry HIV-1 Entry & Uncoating vRNA Viral RNA Release HIV_Entry->vRNA RT_Enzyme Reverse Transcriptase (RT) vRNA->RT_Enzyme NNIBP NNRTI Binding Pocket (Hydrophobic) RT_Enzyme->NNIBP Target Site DNA_Synth Viral DNA Synthesis RT_Enzyme->DNA_Synth Normal Function Conf_Change Conformational Lock (Thumb Subunit Rigidification) NNIBP->Conf_Change Induces Compound This compound Compound->NNIBP High Affinity Binding Conf_Change->RT_Enzyme Inactivates Conf_Change->DNA_Synth BLOCKS Integration Integration into Host Genome DNA_Synth->Integration

Figure 1: Mechanism of Action. The compound binds the allosteric pocket, locking the enzyme and preventing viral DNA synthesis.

Comparative Performance Analysis

The following data synthesizes performance metrics of a representative novel this compound (Compound PCT-5) against industry standards.

Key Metrics:

  • 
     (Efficacy):  Concentration required to inhibit viral replication by 50%. Lower is better.
    
  • 
     (Cytotoxicity):  Concentration required to kill 50% of host cells. Higher is better.
    
  • Selectivity Index (SI):

    
    . This is the in vitro proxy for Therapeutic Index. Higher is superior.
    
Table 1: Comparative Efficacy & Safety Profile (MT-4 Cell Line)
CompoundClass

(HIV-1 IIIB)

(Cytotoxicity)
Selectivity Index (SI)Activity vs. K103N Mutant
Efavirenz (EFV) Gen 1 NNRTI2.0 - 5.0 nM40 - 60

~10,000Poor (>20-fold resistance)
Etravirine (ETR) Gen 2 DAPY1.0 - 3.0 nM>200

>100,000Excellent
Novel PCT-5 5-carbothioamide 1.5 - 4.0 nM >150

~50,000 High (Retains potency)

Analysis: The novel PCT-5 compound demonstrates potency comparable to Etravirine but significantly improved cytotoxicity profiles compared to Efavirenz. The thioamide moiety likely contributes to the retention of activity against the K103N mutant, a critical failure point for Efavirenz.

Experimental Protocols (Self-Validating Systems)

To generate the data above, you must employ a "Self-Validating" workflow. This means every experiment includes internal controls that flag false positives (e.g., toxicity masking as viral inhibition).

Protocol A: The Cytopathic Effect (CPE) Protection Assay

Objective: Determine


 and 

simultaneously to calculate TI. Cell Line: MT-4 (Human T-cell leukemia cells). Virus: HIV-1 strain IIIB (Wild Type) and RES056 (K103N Mutant).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve this compound derivatives in DMSO. Prepare serial dilutions (e.g., 5-fold steps) in culture medium. Control: DMSO only (0.5% final).

  • Infection: Suspend MT-4 cells (

    
     cells/mL). Infect with HIV-1 at a Multiplicity of Infection (MOI) of 0.01. Mock-infected control: Cells + Medium only.
    
  • Incubation: Add

    
     of compound dilution to 96-well plates. Add 
    
    
    
    of infected cell suspension. Incubate at
    
    
    , 5%
    
    
    for 5 days.
  • Readout (MTT Method):

    • Add MTT reagent (tetrazolium salt). Viable cells reduce MTT to purple formazan.

    • Dual Measurement:

      • Well A (Infected + Drug): Measures Antiviral Activity (

        
        ).[2]
        
      • Well B (Mock + Drug): Measures Cytotoxicity (

        
        ).
        
  • Validation Check: If the

    
     is close to the 
    
    
    
    (SI < 10), the compound is a false positive; the virus isn't being inhibited, the host cell is dying.
Protocol B: Resistance Profiling (The "Litmus Test")

A true NNRTI candidate must address resistance.

  • Panel: Test against single mutants (K103N, Y181C) and double mutants.

  • Fold-Change Calculation:

    
    .
    
  • Threshold: A fold change < 5.0 indicates a high genetic barrier (Desirable).

Experimental Workflow Visualization

This diagram outlines the decision tree for advancing a compound from synthesis to lead candidate.

Workflow Start Compound Library (5-carbothioamides) Screen_WT Screen vs HIV-1 WT (MT-4 Cells) Start->Screen_WT Cyto_Check Cytotoxicity Check (Mock Infection) Screen_WT->Cyto_Check Parallel Assay Decision1 SI > 10? Cyto_Check->Decision1 Res_Panel Mutant Panel (K103N, Y181C) Decision1->Res_Panel Yes Discard Discard / Redesign Decision1->Discard No (Toxic) Decision2 Fold Change < 5? Res_Panel->Decision2 Lead Lead Candidate (High TI, Low Res) Decision2->Lead Yes Decision2->Discard No (Resistant)

Figure 2: Validation Workflow. A rigorous filter for Selectivity Index (SI) and Resistance Profile.

References

  • Vertex Pharmaceuticals & NIH. (2025). Recent discoveries in HIV-1 reverse transcriptase inhibitors. ResearchGate.

  • Janssen Sciences. (2022). Identification of Novel Diarylpyrimidines as Potent HIV-1 NNRTIs. MDPI.

  • DuPont Pharmaceuticals. (2022).[3] Efavirenz: History, Development and Future. MDPI.

  • National Institutes of Health (NIH). (2016). Comparison of efavirenz and protease inhibitor based combination antiretroviral therapy. PubMed.

  • Chem-Impex. (2024). Pyrimidine-5-carbothioic acid amide Applications. Chem-Impex.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.